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  • Product: 1,2,2,4-tetramethylquinoline
  • CAS: 46255-82-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular and Electronic Structure of 1,2,3,4-Tetrahydro-1,2,2,4-tetramethylquinoline

This guide provides an in-depth analysis of the molecular and electronic architecture of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline. Designed for researchers, medicinal chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the molecular and electronic architecture of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with established experimental and computational methodologies to offer a comprehensive understanding of this heterocyclic scaffold. We will explore its structural intricacies, electronic landscape, and the analytical techniques essential for its characterization, grounding our discussion in the broader context of quinoline chemistry and its applications.

Introduction: The Quinoline Scaffold in Modern Research

The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2][3] Its unique three-dimensional structure and the presence of a basic nitrogen atom allow for diverse biological interactions, making it a cornerstone in the design of novel therapeutics.[4][5][6] The specific compound of interest, 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline, presents a unique substitution pattern with four methyl groups that significantly influence its stereochemistry, conformational flexibility, and electronic properties. This guide elucidates these features through a combination of theoretical analysis and proven analytical workflows.

Molecular Structure and Stereochemical Landscape

The molecular structure of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline is defined by a fused bicyclic system, comprising a benzene ring and a fully saturated heterocyclic ring. The placement of four methyl groups—one on the nitrogen (N1), two geminal methyls at the C2 position, and one at the C4 position—introduces significant steric and stereochemical complexity.

Core Architecture and Conformational Analysis

The saturated six-membered nitrogen-containing ring is non-planar and can adopt several conformations, primarily half-chair or twist-boat forms, to minimize steric strain. The bulky gem-dimethyl group at the C2 position, along with the methyl group at C4, severely restricts the conformational freedom of this ring. The most stable conformation will be one that maximizes the distance between these bulky substituents. Computational energy minimization is the method of choice to determine this lowest-energy state. The C4 position is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S), a critical consideration in drug development due to the often differing pharmacological activities of enantiomers.

Predicted Structural Parameters

While single-crystal X-ray diffraction provides the definitive solid-state structure, Density Functional Theory (DFT) calculations offer highly accurate predictions of geometric parameters in the gaseous phase. Based on studies of analogous quinoline derivatives, a DFT optimization (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) would yield the following expected bond lengths and angles.[7][8]

ParameterPredicted ValueRationale
Bond Lengths (Å)
N1-C2~1.47 ÅTypical sp³ C-N single bond length.
C2-C3~1.54 ÅStandard sp³ C-C single bond.
C3-C4~1.53 ÅStandard sp³ C-C single bond.
C4-C4a~1.51 Åsp³-sp² C-C bond, slightly shorter.
N1-C8a~1.39 Åsp² C-N bond with partial double bond character due to the aromatic ring.
Aromatic C-C~1.39-1.41 ÅCharacteristic of the benzene ring.
**Bond Angles (°) **
C8a-N1-C2~118°Influenced by the steric bulk of the N-methyl and C2-gem-dimethyl groups.
N1-C2-C3~112°Expanded tetrahedral angle due to gem-dimethyl repulsion.
C2-C3-C4~111°Typical tetrahedral angle in a six-membered ring.
C3-C4-C4a~110°Influenced by the C4-methyl substituent.

Electronic Configuration and Frontier Molecular Orbitals

The electronic properties of a molecule dictate its reactivity, stability, and spectroscopic behavior. The electronic configuration arises from the combination of atomic orbitals of its constituent atoms (Carbon: 1s²2s²2p²; Nitrogen: 1s²2s²2p³; Hydrogen: 1s¹) into a set of molecular orbitals (MOs).[9][10][11]

Molecular Orbital Analysis

The electronic structure of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline is a hybrid of the delocalized π-system of the benzene ring and the σ-bonds of the saturated heterocyclic ring.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom. The lone pair of electrons on the nitrogen significantly contributes to the HOMO energy level. The electron-donating effects of the four methyl groups further raise the HOMO energy, making the molecule a better electron donor and more susceptible to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be a π* orbital distributed across the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Electron Density and Reactivity

The distribution of electron density is non-uniform. The electronegative nitrogen atom polarizes the N-C bonds, drawing electron density towards itself. An electrostatic potential map would reveal a region of negative potential around the nitrogen, indicating its role as a Lewis base and a likely site for protonation or coordination to metal centers. Conversely, the aromatic ring is activated by the electron-donating nature of the fused amino-alicyclic system, making it susceptible to electrophilic aromatic substitution, primarily at the C6 and C8 positions.

Experimental and Computational Characterization Protocols

A thorough characterization of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline requires a synergistic approach combining synthesis, spectroscopy, and computational modeling.

Synthetic Approach

The synthesis of substituted tetrahydroquinolines can often be achieved through domino reactions or reductive cyclization strategies.[1][2] A plausible route could involve the reaction of an appropriately substituted aniline with an α,β-unsaturated ketone or aldehyde, followed by cyclization and reduction. The specific synthesis of the title compound would likely adapt established protocols for similar polysubstituted quinolines.[12]

Spectroscopic Characterization

Step-by-Step Protocol for Sample Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution in methanol or acetonitrile for UV-Vis and a KBr pellet or neat film for IR spectroscopy.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the number and environment of all protons. Look for characteristic signals for the aromatic protons (6.5-7.5 ppm), the N-CH₃ singlet (~2.9 ppm), the C4-CH₃ doublet (~1.2 ppm), and the diastereotopic C2-CH₃ singlets.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon atoms. Expect aromatic signals in the 110-150 ppm range and aliphatic signals in the 20-60 ppm range.

    • Perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon connectivities, respectively, to unambiguously assign the structure.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact molecular weight, confirming the elemental composition (C₁₃H₁₉N). The expected [M+H]⁺ ion would be at m/z 190.1596.

    • Analyze the fragmentation pattern to gain further structural insights.

  • Vibrational Spectroscopy:

    • Record the IR spectrum. Identify key vibrational bands: aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1200-1350 cm⁻¹).

Computational Chemistry Workflow

Computational modeling provides invaluable insights into molecular properties that are difficult or impossible to measure experimentally.

Detailed Protocol for DFT Analysis:

  • Structure Building: Construct the 3D structure of the molecule using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization using DFT. A common and effective method is the B3LYP functional with the 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.[8]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This also provides the theoretical IR and Raman spectra, which can be compared with experimental data.[7]

  • Electronic Property Analysis: From the optimized structure, calculate molecular orbitals (HOMO, LUMO), generate an electron density map, and compute the electrostatic potential surface.

  • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental values.[13]

G a Build 3D Structure b DFT Calculation (e.g., B3LYP/6-311+G(d,p)) a->b c Find Minimum Energy Conformation b->c d Frequency Calculation c->d e Confirm True Minimum (No Imaginary Frequencies) d->e f Molecular Orbitals (HOMO/LUMO) e->f g Electron Density & ESP h Predict NMR Spectra (GIAO Method) i Predict Vibrational Spectra (IR/Raman)

Caption: A generalized workflow for the computational analysis of 1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline.

Conclusion

1,2,3,4-tetrahydro-1,2,2,4-tetramethylquinoline is a structurally complex molecule with significant potential for applications in medicinal chemistry. Its molecular architecture is characterized by a conformationally restricted saturated heterocyclic ring fused to an electron-rich aromatic system. The four methyl substituents play a crucial role in defining its three-dimensional shape and modulating its electronic properties, particularly by raising the energy of the HOMO. A comprehensive understanding, as outlined in this guide, leverages a powerful combination of modern spectroscopic techniques and high-level computational modeling. This dual approach is essential for accurately predicting its reactivity and guiding the rational design of novel therapeutics based on this promising scaffold.

References

  • Synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile 7... - ResearchGate. Available at: [Link]

  • Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects - Academia.edu. Available at: [Link]

  • 1,2,3,4-TETRAHYDROQUINOLINES - LOCKSS.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Available at: [Link]

  • Quinoline, 1,2,3,4-tetrahydro-2-methyl- - the NIST WebBook. Available at: [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at: [Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl. 1,2,3,4-tetrahyroquinoline | Request PDF - ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]

  • 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone - PubChem. Available at: [Link]

  • Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PubChemLite. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. Available at: [Link]

  • Electronic Configuration Of First 30 Elements - SATHEE - IIT Kanpur. Available at: [Link]

  • Electron Configurations. Available at: [Link]

  • Electron Configurations & The Periodic Table - MSU chemistry. Available at: [Link]

  • 6.4 Electronic Structure of Atoms (Electron Configurations) – General Chemistry 3e: OER for Inclusive Learning. Available at: [Link]

  • Electron configurations with the periodic table | Chemistry | Khan Academy - YouTube. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. Available at: [Link]

Sources

Exploratory

Advanced Synthetic Architectures of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline Scaffolds

Topic: Literature review of 1,2,2,4-tetramethylquinoline derivatives in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of 1,2,2,4-tetramethylquinoline derivatives in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Nomenclature

The compound often colloquially referred to as 1,2,2,4-tetramethylquinoline in industrial and pharmaceutical literature is, by strict IUPAC definition, 1,2,2,4-tetramethyl-1,2-dihydroquinoline . A fully aromatic quinoline cannot sustain a gem-dimethyl substitution at the C2 position without violating valency rules.

This scaffold represents a critical intersection between industrial antioxidant chemistry and neuroprotective pharmacology. While the N-unsubstituted parent (2,2,4-trimethyl-1,2-dihydroquinoline, or TMQ ) is a ubiquitous rubber stabilizer, the N-methylated (1,2,2,4-tetramethyl) derivatives are gaining prominence in medicinal chemistry due to enhanced lipophilicity and blood-brain barrier (BBB) permeability.

This guide synthesizes the synthetic evolution of this scaffold, moving from bulk industrial condensation to precision C–H activation and medicinal functionalization.

Synthetic Pathways: Construction of the Core

The synthesis of the 1,2,2,4-tetramethyl-1,2-dihydroquinoline core relies on a two-stage architectural approach: the construction of the dihydroquinoline heterocycle followed by N-functionalization.

The Modified Skraup/Doebner-Miller Condensation

The foundational entry point is the acid-catalyzed condensation of aniline with acetone. Unlike the classic Skraup reaction (which uses glycerol/acrolein), this pathway utilizes the in situ formation of mesityl oxide equivalents.

  • Mechanism: Aniline attacks the carbonyl of acetone (or mesityl oxide), followed by cyclization.

  • Catalytic Evolution:

    • Historical: Iodine (I₂) or Hydrochloric acid (HCl) at high temperatures (140–200°C).

    • Modern Green: Solid acid catalysts (e.g., sulfated zirconia, zeolites) or Scandium triflate [Sc(OTf)₃] to minimize oligomerization.

  • Selectivity Challenge: The primary side reaction is the polymerization of the dihydroquinoline monomer into dimers and trimers (industrial TMQ resin). High-purity synthesis requires strict temperature control and radical inhibitors.

N-Methylation: The 1,2,2,4 Transformation

To convert the 2,2,4-trimethyl scaffold to the 1,2,2,4-tetramethyl derivative, the secondary amine at position 1 must be alkylated.

  • Reagents: Methyl iodide (MeI) with weak bases (K₂CO₃) or reductive amination using formaldehyde/formic acid (Eschweiler-Clarke).

  • Impact: N-methylation blocks the formation of quinone-imine intermediates, altering the antioxidant mechanism from H-atom transfer (HAT) to Single Electron Transfer (SET).

Visualization of Synthetic Logic

The following diagram outlines the conversion from raw precursors to the functionalized 1,2,2,4-scaffold.

SynthesisPathway Aniline Aniline (Precursor A) Intermediate Schiff Base / Mesityl Oxide Int. Aniline->Intermediate Condensation Acetone Acetone (Precursor B) Acetone->Intermediate I₂ / Acid Cat. TMQ 2,2,4-Trimethyl- 1,2-dihydroquinoline (The 'Monomer') Intermediate->TMQ Cyclization (Skraup-type) Oligomers TMQ Oligomers (Industrial By-product) Intermediate->Oligomers Uncontrolled Polymerization Tetramethyl 1,2,2,4-Tetramethyl- 1,2-dihydroquinoline (Target Scaffold) TMQ->Tetramethyl N-Methylation (MeI/NaH or HCHO/HCOOH)

Figure 1: Synthetic flow from aniline/acetone condensation to the specific 1,2,2,4-tetramethyl-1,2-dihydroquinoline target, highlighting the divergence from industrial oligomerization.[1][2][3]

Functionalization & Reactivity Profile

Once the 1,2,2,4-tetramethyl core is established, it serves as a versatile template for electrophilic substitution and oxidation.

Electrophilic Aromatic Substitution (EAS)

The nitrogen lone pair activates the benzene ring, directing electrophiles primarily to the C6 and C8 positions.

  • C6-Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields the 6-carbaldehyde, a key intermediate for fluorescent dyes and coumarin hybrids.

  • Nitration/Halogenation: Controlled nitration at C6 allows for subsequent reduction to amino-dihydroquinolines.

C–H Activation and Oxidation
  • Aromatization Resistance: Unlike tetrahydroquinolines, the 1,2-dihydroquinoline cannot easily aromatize to a fully aromatic quinoline due to the gem-dimethyl group at C2 (blocking proton elimination). This confers unique metabolic stability.

  • C3 Functionalization: The C3-C4 double bond is electron-rich (enamine character), susceptible to reactions with electrophilic carbenes or 1,3-dipolar cycloadditions.

Medicinal Applications: The Neuroprotective Shift

While the trimethyl variants are industrial antioxidants, the tetramethyl (N-Me) derivatives are increasingly relevant in neurology.

Application DomainMechanism of ActionKey Derivative
Parkinson's Disease Radical Scavenging: Mitigates oxidative stress in dopaminergic neurons. The N-Me group improves lipophilicity for BBB penetration.6-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline
Liver Injury (APAP) Anti-inflammatory: Downregulates NF-κB signaling and inhibits lipid peroxidation.6-Hydroxy-2,2,4-trimethyl analogs (HTHQ)
MDR Reversal P-gp Inhibition: Modulates P-glycoprotein efflux pumps in multidrug-resistant cancer cells.6-Cyano-1,2,2,4-tetramethyl derivatives
Mechanistic Pathway: Antioxidant Neuroprotection

The following diagram illustrates how the 6-hydroxy-derivative (HTHQ) intervenes in oxidative stress pathways.

Bioactivity Stress Oxidative Stress (ROS / Free Radicals) LipidPerox Lipid Peroxidation (Cell Membrane Damage) Stress->LipidPerox NFkB NF-κB Activation (Pro-inflammatory) Stress->NFkB Apoptosis Neuronal Apoptosis LipidPerox->Apoptosis NFkB->Apoptosis HTHQ 1,2,2,4-Tetramethyl- Derivative (HTHQ) HTHQ->Stress Scavenges ROS (H-Atom Transfer) QuinoneImine Quinone-Imine Intermediate HTHQ->QuinoneImine Oxidation QuinoneImine->HTHQ Regeneration (via Cellular Reductases)

Figure 2: The neuroprotective mechanism of 6-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline, showing interception of ROS and inhibition of apoptotic cascades.

Experimental Protocols

Protocol A: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (The Core)

Adapted from Modified Skraup Methodologies [1, 4].

Reagents: Aniline (1.0 eq), Acetone (excess), Iodine (5 mol%). Safety: Aniline is toxic; perform in a fume hood. Iodine is corrosive.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (to remove water), and reflux condenser.

  • Addition: Charge the flask with aniline and iodine. Heat to 100°C.

  • Condensation: Slowly add acetone over 4–6 hours. The temperature should be maintained between 100–120°C. Water will collect in the trap.

  • Completion: Continue heating for 2 hours after acetone addition ceases.

  • Workup: Cool the mixture. Wash with dilute NaOH to remove iodine and unreacted acidic byproducts.

  • Purification: Fractional distillation under reduced pressure.

    • Fraction 1: Unreacted aniline.

    • Fraction 2:2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer) (b.p. ~110°C at 2 mmHg).

    • Residue: Oligomers (TMQ resin).[4]

Protocol B: N-Methylation to 1,2,2,4-Tetramethyl-1,2-dihydroquinoline

Standard Alkylation Procedure.

  • Reactants: Dissolve purified 2,2,4-trimethyl-1,2-dihydroquinoline (10 mmol) in dry DMF (15 mL).

  • Base: Add K₂CO₃ (15 mmol) and stir at room temperature for 30 mins.

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc).

  • Extraction: Pour into ice water, extract with ethyl acetate (3x). Dry over MgSO₄.

  • Yield: Evaporate solvent to yield the 1,2,2,4-tetramethyl oil. Further purification via column chromatography may be required if mono/di-alkylation mixtures occur (though steric hindrance at C2 usually prevents over-alkylation).

References

  • Synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile. ResearchGate. Retrieved from [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts. Academia.edu. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Retrieved from [Link]

  • Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline (US Patent 4746743A).Google Patents.
  • Reaction of N-methylaniline with acetone (Organic Syntheses Procedure). Organic Syntheses. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 1,2,2,4-Tetramethylquinoline Derivatives

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1,2,2,4-tetramethylquinoline (specifically the 1,2-dihydro- and 1,2,3,4-tetrahydro- derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1,2,2,4-tetramethylquinoline (specifically the 1,2-dihydro- and 1,2,3,4-tetrahydro- derivatives, as the fully aromatic structure is chemically invalid).

This guide is structured for researchers requiring precise solubility data for formulation, extraction, or synthesis optimization.

Executive Summary & Compound Identification

1,2,2,4-tetramethylquinoline generally refers to one of two stable hydro-quinoline derivatives used in organic synthesis and antioxidant applications. Due to valency constraints, the "quinoline" core must be partially hydrogenated to accommodate the gem-dimethyl group at the C2 position.

This guide focuses on the most industrially relevant isomer: 1,2-dihydro-1,2,2,4-tetramethylquinoline , while referencing its close analog 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) where direct data is extrapolated.

Chemical Identity
PropertySpecification
Primary Target 1,2-Dihydro-1,2,2,4-tetramethylquinoline
CAS Registry 46255-82-7
Molecular Formula

Molecular Weight 187.28 g/mol
LogP (Predicted) ~3.4 – 3.8 (Highly Lipophilic)
Physical State Viscous yellow-to-amber liquid or low-melting solid

Solubility Data: Polar vs. Non-Polar Solvents

The solubility of 1,2,2,4-tetramethylquinoline is governed by its lipophilic hydrocarbon backbone and the tertiary amine functionality. It exhibits a classic "like dissolves like" profile: high affinity for non-polar aromatic and chlorinated solvents, and negligible affinity for water.

Comparative Solubility Table (25°C)

Data synthesized from physicochemical properties of CAS 46255-82-7 and the structural analog TMQ (CAS 147-47-7).

Solvent ClassSolventSolubility StatusApprox. Saturation (

)
Interaction Mechanism
Non-Polar Benzene / Toluene Highly Soluble > 0.15

stacking, Van der Waals dispersion
Non-Polar Hexane / Heptane Soluble ~ 0.05 - 0.10Hydrophobic interaction
Chlorinated Chloroform / DCM Very Highly Soluble > 0.20Dipole-induced dipole
Polar Aprotic Acetone Soluble ~ 0.08 - 0.12Dipole-dipole
Polar Protic Ethanol / Methanol Sparingly Soluble < 0.02Weak H-bonding (Acceptor only)
Polar Protic Water Insoluble <

Hydrophobic effect (Entropically unfavorable)
Thermodynamic Behavior[1]
  • Temperature Dependence: Solubility in organic solvents (Toluene, Ethanol) increases with temperature, following an endothermic dissolution process (

    
    ).
    
  • pH Sensitivity: As a tertiary amine, solubility in aqueous media can be drastically increased by lowering pH (acidification), forming the water-soluble quinolinium salt.

Experimental Protocol: Isothermal Saturation Method

For critical applications (e.g., crystallization design), reliance on literature values is insufficient. The following protocol is the gold standard for generating precise mole-fraction solubility data.

Workflow Diagram

SolubilityWorkflow Prep Solvent Preparation (Degassing) Mix Equilibrium (Shake Flask, 24-48h) Prep->Mix Filter Phase Separation (Syringe Filter 0.22µm) Mix->Filter Temp Temp Control (±0.1°C) Temp->Mix Control Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / GC-FID) Dilute->Analyze Analyze->Mix Verify Equilibrium

Figure 1: Standardized workflow for determining solubility limits using the Shake-Flask method.

Detailed Methodology
  • Preparation: Add excess 1,2,2,4-tetramethylquinoline to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant speed (e.g., 300 rpm) for 24–48 hours at the target temperature (controlled via circulating water bath).

  • Sampling: Stop agitation and allow phases to settle for 2 hours. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Pass through a 0.22 µm PTFE filter (hydrophobic for organic solvents) into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (suitable for high solubility).

    • HPLC-UV: Dilute with Acetonitrile; analyze at

      
       (C18 column, ACN:Water gradient).
      

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This model is robust for non-ideal solutions of organic solids in polar/non-polar solvents.

The Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of dissolution:


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Disorder increases (Driving force for mixing).
    

Solvation Mechanism Visualization

Understanding why the compound dissolves aids in solvent selection.

SolvationMechanism Solute 1,2,2,4-Tetramethylquinoline (Lipophilic Core) Interaction1 Van der Waals & Pi-Pi Stacking Solute->Interaction1 Mix with Interaction2 Hydrophobic Effect (Entropic Penalty) Solute->Interaction2 Mix with NonPolar Non-Polar Solvent (Toluene/Hexane) NonPolar->Interaction1 Polar Polar Solvent (Water) Polar->Interaction2 Result1 High Solubility (Stable Solution) Interaction1->Result1 Result2 Phase Separation (Insoluble) Interaction2->Result2

Figure 2: Mechanistic comparison of solvation energetics in polar vs. non-polar media.

References

  • ChemicalBook. (2024). 1,2-Dihydro-1,2,2,4-tetramethylquinoline (CAS 46255-82-7) Physicochemical Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: 2,2,4-Trimethyl-1,2-dihydroquinoline (Analogous Structure Data). Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ) - Physicochemical Properties. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Exploratory

Photophysics of Tetramethylquinoline (TMQ) Architectures: From Electronic Tuning to Bio-Sensing Applications

Executive Summary The 2,2,4,4-tetramethyl-1,2-dihydroquinoline (TMDQ) scaffold and its oxidized derivatives represent a specialized class of heterocycles where steric bulk and electronic decoupling converge to create uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,4,4-tetramethyl-1,2-dihydroquinoline (TMDQ) scaffold and its oxidized derivatives represent a specialized class of heterocycles where steric bulk and electronic decoupling converge to create unique photophysical switches. Unlike planar quinoline dyes (e.g., Alq3) that rely on rigid


-stacking, the gem-dimethyl groups at the 2- and 4-positions of the TMDQ core disrupt planarity, prevent Aggregation-Caused Quenching (ACQ), and modulate the nitrogen lone pair availability.

This guide details the photophysical characterization of TMQ-based compounds, focusing on their utility as fluorogenic oxidation probes and Intramolecular Charge Transfer (ICT) donors. It provides actionable protocols for quantifying their quantum efficiency and validating their sensitivity to Reactive Oxygen Species (ROS).

Part 1: Molecular Architecture & Electronic State

The Steric-Electronic Interplay

The defining feature of the TMQ scaffold is the presence of four methyl groups, typically arranged as gem-dimethyl pairs at the C2 and C4 positions of the dihydroquinoline ring.

  • Steric Hindrance: The bulky methyl groups prevent the formation of H-aggregates in solution and solid states. This preserves the monomeric emissive species, making these compounds excellent candidates for solid-state emitters or lipid-membrane embedded probes.

  • Electronic Decoupling: In the reduced dihydro- form (TMDQ), the nitrogen lone pair is

    
     hybridized but sterically crowded. Upon oxidation (e.g., by ROS), the system seeks aromatization or radical formation.
    
  • The "Switch" Mechanism: TMDQ derivatives often function as "Pro-Fluorophores." The reduced form exhibits negligible fluorescence due to Photoinduced Electron Transfer (PET) quenching or lack of conjugation. Oxidation restores the extended

    
    -system, triggering a "Turn-On" fluorescence response.
    
Photophysical Pathways (Jablonski Dynamics)

The following diagram illustrates the electronic transitions governing the TMQ scaffold, specifically the transition from a non-emissive (reduced) state to an emissive (oxidized) state.

TMQ_Photophysics cluster_0 Reduced State (TMDQ) cluster_1 Oxidation Event cluster_2 Oxidized State (Emissive) TMDQ TMDQ (Non-Fluorescent) PET PET Quenching (Lone Pair -> Excited State) TMDQ->PET Excitation ROS ROS / Oxidant (e.g., Superoxide) TMDQ->ROS Chemical Reaction PET->TMDQ Non-Radiative Decay OxQ Quinoline/Nitroxide (Fluorescent) ROS->OxQ Dehydrogenation/Oxidation ICT ICT State (High Quantum Yield) OxQ->ICT Excitation (hν) Emission Photon Emission (λ_em ~450-550nm) ICT->Emission Radiative Decay

Figure 1: Mechanism of Fluorescence Turn-On in Tetramethylquinoline Probes. The reduced scaffold undergoes PET quenching until oxidation restores the emissive ICT manifold.

Part 2: Photophysical Characterization Protocols

To validate a TMQ compound for drug development or sensing, you must establish its core photophysical metrics.

Solvatochromism & Lippert-Mataga Analysis

TMQ derivatives often exhibit Intramolecular Charge Transfer (ICT). The magnitude of the dipole moment change (


) upon excitation is a critical parameter for sensor sensitivity.

Protocol:

  • Solvent Selection: Prepare

    
     solutions of the TMQ compound in a range of solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, Methanol).
    
  • Acquisition: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima.
  • Calculation: Calculate the Stokes Shift (

    
    , in 
    
    
    
    ) for each solvent.
  • Plotting: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ).
    • Equation:

      
      
      
    • Where

      
       is the Onsager cavity radius (estimated from DFT or density).
      

Data Presentation Standard:

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (

)
Quantum Yield (

)
Hexane0.001234541045960.05
Toluene0.01434842552050.12
THF0.21035548073350.45
MeOH0.30936051081700.22

Note: A linear slope indicates a dominant ICT mechanism. Deviation in protic solvents (MeOH) suggests specific H-bonding interactions with the quinoline nitrogen.

Fluorescence Quantum Yield ( ) Determination

For TMQ compounds, the "relative method" is preferred over the absolute (integrating sphere) method due to solvent dependence.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ), depending on the emission range.
  • Sample: TMQ derivative in test solvent.

Step-by-Step Protocol:

  • Absorbance Matching: Adjust the concentration of both the Sample and the Reference so that their absorbance at the excitation wavelength (

    
    ) is identical and below 0.1 OD (to avoid inner filter effects).
    
    • Critical Check:

      
      .
      
  • Integration: Record the fluorescence spectrum (area under the curve,

    
    ) for both.
    
  • Refractive Index Correction: Note the refractive index (

    
    ) of the solvents used.
    
  • Calculation:

    
    
    

Part 3: Application - ROS Sensing Workflow

The most "field-proven" application of the TMDQ scaffold is in the detection of oxidative stress. The following workflow describes how to validate a TMDQ probe for Superoxide (


) detection.
Experimental Design

The experiment measures the rate of fluorescence enhancement (


) upon exposure to an ROS source (e.g., Xanthine/Xanthine Oxidase system).

ROS_Assay_Workflow start Start: TMDQ Probe Stock (10 mM in DMSO) dilution Dilute to 10 µM in PBS (pH 7.4) start->dilution baseline Measure Baseline Fluorescence (F0) dilution->baseline induction Add ROS Source (Xanthine + Xanthine Oxidase) baseline->induction kinetics Kinetic Scan (Ex: 360nm, Em: 480nm) Duration: 30 mins induction->kinetics data Plot F/F0 vs Time kinetics->data

Figure 2: Kinetic assay workflow for validating ROS sensitivity of TMDQ probes.

Specificity Validation (Interference Check)

To ensure scientific integrity, you must prove the probe is selective for the target oxidant and not a general redox indicator.

  • Protocol: Run parallel assays with competing analytes:

    • 
       (Hydrogen Peroxide)
      
    • 
       (Hypochlorite)
      
    • 
       (Nitric Oxide)
      
    • 
       (Glutathione - to check for reduction resistance)
      
  • Acceptance Criteria: The fluorescence response (

    
    ) should be at least 5-fold higher than any interfering species (
    
    
    
    ).

References

  • Sarkisov, Y. S., et al. (2013).[1] "Effect of the excitation wavelength and the structure of nitrated 1,2-dihydroquinolines on dynamics of primary photophysical and photochemical processes." High Energy Chemistry.

  • Mishra, A., et al. (2014).[2] "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond." RSC Advances.

  • Al-Harbi, F. F. (2018).[3] "Characterizations of structural and optical properties of 2-(pyranoquinolin-4-yl) malononitrile." Optik.

  • Drexhage, K. H. (1976). "Fluorescence efficiency of laser dyes." Journal of Research of the National Bureau of Standards.

  • Omar, W. A. E. (2012).[3] "Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline)." Journal of Advanced Research.[3] [3]

Sources

Foundational

The Quaternary Pivot: A Technical Guide to N-Methylated Quinoline Derivatives

Executive Summary This technical guide examines the historical trajectory, synthetic evolution, and biological significance of N-methylated quinoline derivatives. While often overshadowed by their isoquinoline isomers (n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the historical trajectory, synthetic evolution, and biological significance of N-methylated quinoline derivatives. While often overshadowed by their isoquinoline isomers (notably in neurodegeneration research), N-methylquinolines represent a foundational scaffold in organic chemistry. They served as the specific precursors for the world's first synthetic photosensitizing dyes (Cyanines) and remain critical intermediates in modern medicinal chemistry, particularly in DNA-intercalating oncology therapeutics.

Part 1: Historical Genesis – The "Blue" Revolution

The Discovery Anchor: The history of N-methylated quinolines is inextricably linked to the "Coal Tar Era" of the mid-19th century. Following Friedlieb Ferdinand Runge’s isolation of quinoline ("Kyanol") from coal tar in 1834, the field stagnated until the methylation of the scaffold unlocked its electrophilic potential.

The pivotal moment occurred in 1856-1860 , driven by C.H. Greville Williams .[1][2] While attempting to characterize quinoline alkaloids, Williams treated crude quinoline fractions with methyl iodide. The resulting quaternary salt, when treated with a base (silver oxide), yielded a brilliant blue substance. This was Cyanine (Quinoline Blue) , the first synthetic dye of the polymethine class.

Mechanistic Causality: Williams did not realize that his "quinoline" was actually a mixture of quinoline and lepidine (4-methylquinoline). The N-methylation of both species was the critical activation step:

  • Activation: N-methylation converts the neutral quinoline into the electron-deficient N-methylquinolinium cation.

  • Deprotonation: The 4-methyl group of the N-methyllepidinium salt becomes highly acidic due to the electron-withdrawing quaternary nitrogen.

  • Coupling: The deprotonated methylene attacks the electron-deficient 4-position of the N-methylquinolinium, creating the conjugated polymethine chain responsible for the blue color.

Visualization: The Cyanine Discovery Pathway

CyanineDiscovery CoalTar Coal Tar Distillate (Mixture) Quinoline Quinoline CoalTar->Quinoline Lepidine Lepidine (4-Methylquinoline) CoalTar->Lepidine SaltQ N-Methylquinolinium Iodide Quinoline->SaltQ + MeI SaltL N-Methyllepidinium Iodide Lepidine->SaltL + MeI MeI Methyl Iodide (CH3I) Cyanine Cyanine Dye (Quinoline Blue) SaltQ->Cyanine Coupling SaltL->Cyanine Deprotonation Base Base (Ag2O / NaOH) Base->Cyanine

Figure 1: The serendipitous synthesis of Cyanine dyes by Greville Williams, reliant on the activation of the quinoline scaffold via N-methylation.

Part 2: Synthetic Methodologies

As a Senior Scientist, it is critical to distinguish between historical protocols (low atom economy, hazardous) and modern standards (high yield, safety-focused).

The Classic Electrophilic Alkylation (Standard Reference)

The reaction of quinoline with methyl iodide (MeI) remains the benchmark for yield, despite safety concerns regarding MeI's toxicity. The reaction is an SN2 nucleophilic substitution where the lone pair on the quinoline nitrogen attacks the methyl group of the iodide.

Protocol: Synthesis of N-Methylquinolinium Iodide Target Scale: 10 mmol

  • Reagents:

    • Quinoline (1.29 g, 10 mmol) - Must be freshly distilled to remove oxidation products.

    • Methyl Iodide (1.42 g, 2.0 equiv) - Excess drives the equilibrium.

    • Solvent: Acetonitrile (MeCN) or Anhydrous Ether.

  • Procedure:

    • Step A: Dissolve quinoline in 5 mL anhydrous MeCN in a round-bottom flask equipped with a reflux condenser and nitrogen line.

    • Step B: Add Methyl Iodide dropwise at 0°C (exothermic control).

    • Step C: Allow to warm to room temperature. For high yield, reflux at 60°C for 3-16 hours. A yellow precipitate will form.[3]

    • Step D (Isolation): Cool to 0°C. Filter the precipitate under vacuum.

    • Step E (Purification): Wash the cake with cold diethyl ether (3 x 10 mL) to remove unreacted quinoline. Recrystallize from ethanol if necessary.

  • Validation:

    • Yield: Expect >90%.

    • Melting Point: 72°C (hydrate) or anhydrous variants often higher depending on crystal packing.

    • Appearance: Bright yellow crystalline solid.

Modern "Green" Alternatives

To align with modern EHS (Environment, Health, Safety) standards, researchers now utilize Dimethyl Carbonate (DMC) .

  • Advantage: Non-toxic, biodegradable.

  • Condition: Requires higher temperatures (>120°C) and often a catalyst (e.g., ionic liquids) because DMC is a weaker methylating agent than MeI.

Part 3: Biological Significance & Structure-Activity Relationships (SAR)

The biological activity of N-methylated quinolines is dictated by their redox state. This is a critical distinction often missed in general literature.

The Oxidized State: N-Methylquinolinium (Cation)
  • Planar Topology: The aromatic quaternary salt is planar and positively charged.

  • Mechanism: It acts as a DNA intercalator. The positive charge is attracted to the anionic phosphate backbone of DNA, while the planar ring slides between base pairs.

  • Application: Used in mitochondrial staining and as a scaffold for antiparasitic drugs (antimalarial efficacy requires the quinoline core, though often substituted).

  • Toxicity: High concentrations can induce mitochondrial depolarization.

The Reduced State: N-Methyl-1,2,3,4-Tetrahydroquinoline

Hydrogenation of the quaternary salt destroys aromaticity in the pyridine ring, creating a cyclic amine.

  • Neurochemistry Note (Differentiation): Unlike its isomer N-methyl-1,2,3,4-tetrahydroisoquinoline (N-Me-TIQ), which is an endogenous neuroprotectant/neurotoxin heavily studied in Parkinson's, the quinoline analog is less prominent in endogenous metabolic pathways but highly relevant in synthetic medicinal chemistry.

  • Pharmacology: Derivatives of N-methyl-tetrahydroquinoline are explored as:

    • Efflux Pump Inhibitors: Reversing multidrug resistance in bacteria.

    • Antioxidants: The cyclic amine can act as a radical scavenger.

Comparative Data: Quinoline vs. Isoquinoline Methylates
FeatureN-Methylquinolinium (Q)N-Methylisoquinolinium (IQ)
Electronic Focus Electrophilic at C2/C4Electrophilic at C1
Primary Use Dyes (Cyanine), DNA IntercalatorsNeurochemical Probes (Parkinson's)
Endogenous? Rare/TraceDocumented (TIQ derivatives)
Key Reactivity Susceptible to nucleophilic attack at C2Susceptible to nucleophilic attack at C1

Part 4: Technical Workflow Visualization

The following diagram outlines the standard laboratory workflow for synthesizing and validating these derivatives, ensuring a self-validating loop.

SynthesisWorkflow Start Start: Crude Quinoline Distill 1. Distillation (Remove N-oxides) Start->Distill React 2. Alkylation (MeI / MeCN, Reflux) Distill->React Monitor 3. TLC Monitoring (Disappearance of SM) React->Monitor Monitor->React Incomplete Filter 4. Filtration & Wash (Cold Ether) Monitor->Filter Complete Valid 5. Validation (1H NMR / MP) Filter->Valid Valid->React Fail (Low Purity)

Figure 2: Standardized synthesis workflow for N-methylquinolinium iodide with quality control checkpoints.

References

  • Williams, C. G. (1856). On Isoprene and Caoutchine. Proceedings of the Royal Society of London. (Note: Williams' work on Quinoline Blue followed his initial isolation work in this era).

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Kou, J., et al. (2013). Selectivity in the methylation of quinoline derivatives. Journal of Organic Chemistry.

  • Antkiewicz-Michaluk, L. (2025). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action. Neurotoxicity Research. (Cited for differential comparison between Q and IQ scaffolds).

  • PubChem. (2025). N-Methylquinolinium iodide Compound Summary. National Library of Medicine.

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and SDS Framework for 1,2,2,4-Tetramethylquinoline

Executive Summary In the landscape of xenobiotic research and polymer stabilization, quinoline derivatives play a dual role as essential antioxidants and potential toxicological liabilities. This whitepaper provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of xenobiotic research and polymer stabilization, quinoline derivatives play a dual role as essential antioxidants and potential toxicological liabilities. This whitepaper provides an in-depth analysis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (commonly referred to as 1,2,2,4-tetramethylquinoline, CAS: 46255-82-7). By dissecting its structural mechanics, we establish a predictive framework for its toxicity, handling protocols, and safety data sheet (SDS) requirements, tailored for drug development professionals and analytical chemists.

Chemical Identity & Structural Mechanics

To understand the reactivity and safety profile of 1,2,2,4-tetramethylquinoline, one must analyze its molecular architecture[1]. Unlike its widely used unmethylated analog, 1,2-dihydro-2,2,4-trimethylquinoline (CAS: 147-47-7), which acts as a primary antioxidant via hydrogen atom transfer (HAT) from the secondary amine[2], the N-methylation in 1,2,2,4-tetramethylquinoline fundamentally alters its chemical behavior.

The presence of the methyl group at the N1 position prevents the abstraction of an N-H proton. Consequently, this molecule cannot undergo standard HAT. Instead, its electron-rich dihydroquinoline core is highly susceptible to photo-oxidation and single-electron transfer (SET) reactions, leading to the formation of reactive radical cations or ring-oxidized species when exposed to light and atmospheric oxygen[3].

Quantitative Data Summary
ParameterValue / Description
IUPAC Name 1,2,2,4-Tetramethyl-1,2-dihydroquinoline
CAS Number 46255-82-7
Molecular Formula C13H17N
Molecular Weight 187.286 g/mol
SMILES CN1C2=CC=CC=C2C(C)=CC1(C)C
Physical State Yellow to amber oil/semi-solid (temperature dependent)
Stability Sensitive to prolonged exposure to air and light

Toxicological Profile & Hazard Assessment

The toxicological hazards of 1,2,2,4-tetramethylquinoline are driven by its lipophilicity and its propensity to form electrophilic intermediates during hepatic metabolism.

Mechanistic Toxicology

Upon ingestion or systemic absorption, lipophilic quinolines are primarily metabolized by hepatic Cytochrome P450 (CYP450) enzymes. The steric hindrance around the nitrogen and the C2 position directs CYP450-mediated oxidation toward the aromatic ring or the C4 methyl group. This biotransformation generates reactive electrophilic intermediates (such as quinone imines or epoxides). These electrophiles covalently bind to cellular macromolecules and deplete intracellular Glutathione (GSH), triggering a cascade of oxidative stress that culminates in cellular apoptosis.

ToxicityPathway TMQ 1,2,2,4-Tetramethylquinoline (Xenobiotic) CYP450 Hepatic CYP450 Metabolism TMQ->CYP450 ReactiveInt Reactive Electrophilic Intermediates CYP450->ReactiveInt GSH Glutathione (GSH) Depletion ReactiveInt->GSH OxStress Cellular Oxidative Stress (ROS) GSH->OxStress Apoptosis Apoptosis / Cell Death OxStress->Apoptosis

Hepatic biotransformation and oxidative stress pathway of quinoline derivatives.

SDS Hazard Directives (GHS Classification)

Extrapolating from validated data on structurally homologous dihydroquinolines[4], the Safety Data Sheet (SDS) for 1,2,2,4-tetramethylquinoline must mandate the following GHS classifications[5]:

Hazard ClassGHS CodeDescriptionCausality / Rationale
Acute Toxicity (Oral) H302Harmful if swallowedHepatic metabolism generates toxic electrophiles.
Skin Corrosion/Irritation H315Causes skin irritationLipophilic nature disrupts epidermal lipid bilayers.
Eye Damage/Irritation H319Causes serious eye irritationDirect chemical interaction with corneal proteins.
STOT (Single Exposure) H335May cause respiratory irritationVolatilization of the compound causes mucosal irritation.

Reactivity Alerts: Neutralizes acids in exothermic reactions. Incompatible with strong oxidizing agents, isocyanates, and peroxides[3].

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, any toxicological or stability claim regarding 1,2,2,4-tetramethylquinoline must be empirically verified. Below are two self-validating protocols designed for high reproducibility.

Accelerated Stability Testing via HPLC-UV

Objective: To quantify the photo-oxidative degradation kinetics of the compound. Self-Validation Mechanism: The inclusion of an internal standard (e.g., biphenyl) and a System Suitability Test (SST) ensures that any observed signal loss is due to chemical degradation, not instrument drift or injection errors.

Step-by-Step Protocol:

  • Preparation: Dissolve 1,2,2,4-tetramethylquinoline in HPLC-grade acetonitrile to a final concentration of 100 µg/mL. Spike with 50 µg/mL biphenyl as the internal standard.

  • Environmental Exposure: Aliquot the solution into two sets of clear glass vials. Expose Set A to a controlled UV-Vis light source (ICH Q1B standards) and atmospheric air. Keep Set B in amber vials, purged with Argon, stored at 4°C (Negative Control).

  • Sampling: Extract 10 µL samples at t = 0, 2, 4, 8, and 24 hours.

  • Chromatography: Inject into an HPLC system equipped with a C18 reverse-phase column. Mobile phase: Isocratic 70:30 Acetonitrile:Water with 0.1% Formic Acid. Flow rate: 1.0 mL/min. UV detection at 254 nm.

  • Data Analysis: Calculate the peak area ratio of the quinoline to the internal standard. Plot the natural log of the ratio versus time to determine the first-order degradation rate constant (

    
    ).
    
High-Throughput In Vitro Hepatotoxicity (HepG2) Assay

Objective: To determine the IC50 and evaluate the acute cytotoxicity of the compound. Self-Validation Mechanism: The use of Triton X-100 as a positive control (100% cell death) and a 0.5% DMSO vehicle as a negative control (0% cell death) normalizes the viability data, ensuring assay fidelity and isolating the specific toxicity of the quinoline.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Dosing: Prepare a serial dilution of 1,2,2,4-tetramethylquinoline in DMSO, then dilute in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM (final DMSO concentration

    
     0.5%).
    
  • Incubation: Aspirate old media and apply the dosed media to the cells. Include vehicle controls and positive controls (0.1% Triton X-100). Incubate for 48 hours.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

ExpWorkflow Prep Prepare TMQ Solutions (0.1 - 1000 µM) Incubate Co-incubation (48h at 37°C, 5% CO2) Prep->Incubate Cell Seed HepG2 Cells (96-well plate) Cell->Incubate Assay MTT Viability Assay & Absorbance (570 nm) Incubate->Assay Analysis IC50 Calculation & Data Normalization Assay->Analysis

Step-by-step in vitro cytotoxicity screening workflow for TMQ in HepG2 cells.

Conclusion

The safe integration of 1,2,2,4-tetramethylquinoline into research and industrial applications demands rigorous adherence to its specific physicochemical constraints. Because its N-methylated structure precludes standard antioxidant mechanisms, it is prone to generating reactive intermediates under oxidative stress. By implementing the self-validating analytical and biological protocols outlined above, research facilities can accurately map its degradation kinetics and toxicological boundaries, ensuring compliance with stringent SDS and GHS standards.

References

  • Matrix Fine Chemicals. "1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLINE | CAS 46255-82-7". Retrieved from [Link]

Sources

Foundational

The Hidden Donor: 1,2,2,4-Tetramethyl-1,2-dihydroquinoline in Heterocyclic Synthesis

This technical guide details the structural significance, synthesis, and applications of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (often abbreviated as TMDQ or N-methyl-TMQ). While the nomenclature "1,2,2,4-tetramethylqu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural significance, synthesis, and applications of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (often abbreviated as TMDQ or N-methyl-TMQ).

While the nomenclature "1,2,2,4-tetramethylquinoline" is chemically ambiguous (a fully aromatic quinoline cannot accommodate a gem-dimethyl group at position 2 without disrupting aromaticity), in heterocyclic research, this term almost exclusively refers to the 1,2-dihydro derivative. This scaffold is a critical intermediate in the synthesis of hemicyanine dyes , fluorescent sensors , and functionalized hydroquinolines .

Part 1: Structural Architecture & Chemical Identity

The 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) scaffold is defined by a fused benzene-dihydropyridine ring system. Its utility stems from two structural features that make it a "privileged scaffold" in chromophore design:

  • The gem-Dimethyl Group (C2): The two methyl groups at position 2 prevent aromatization (oxidation) back to the flat quinoline cation under mild conditions. This locks the molecule in the dihydro state, maintaining the specific electronic properties of the enamine system.

  • The Enamine/Amine Donor: The

    
    -methyl group (position 1) and the double bond (C3=C4) create a strong electron-donating system. This makes the benzene ring (specifically position 6) highly susceptible to electrophilic aromatic substitution, allowing for easy functionalization.
    
Chemical Profile
PropertySpecification
IUPAC Name 1,2,2,4-Tetramethyl-1,2-dihydroquinoline
Common Abbreviation TMDQ
Molecular Formula

Key Precursor 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
Primary Reactivity Nucleophilic attack at C6 (Vilsmeier-Haack); Enamine reactivity at C3
Role Electron donor (

) in

push-pull dyes

Part 2: Synthesis & Mechanistic Pathways

The synthesis of TMDQ is a robust, self-validating two-step process starting from commodity chemicals: aniline and acetone.

Step 1: The Modified Skraup/Doebner-Miller Condensation

The industrial antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) is formed by the condensation of aniline with acetone. The mechanism involves the formation of an acetone-anil intermediate, followed by cyclization.

Step 2: N-Methylation

To generate 1,2,2,4-tetramethylquinoline, the secondary amine of TMQ is methylated. This step is critical because it removes the N-H bond, preventing hydrogen atom transfer (HAT) radical scavenging (common in TMQ) and shifting the molecule's utility toward electron transfer (PET) and fluorescence .

Visualization: Synthesis and Functionalization Workflow

TMDQ_Synthesis Aniline Aniline (Start) TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) Aniline->TMQ Condensation (I2 cat.) Acetone Acetone (Reagent) Acetone->TMQ TMDQ 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (TMDQ) TMQ->TMDQ N-Methylation MeI Methyl Iodide / K2CO3 MeI->TMDQ Aldehyde TMDQ-6-Carbaldehyde (Active Intermediate) TMDQ->Aldehyde C6-Formylation Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Vilsmeier->Aldehyde Dye Hemicyanine Dyes (Fluorescent Probes) Aldehyde->Dye Knoevenagel Condensation

Figure 1: The synthetic logic flow from commodity precursors to functional fluorescent dyes via the TMDQ scaffold.

Part 3: Applications in Heterocyclic Research

Donor Moiety in "Push-Pull" Chromophores

TMDQ is extensively used to synthesize hemicyanine dyes . In these systems, the TMDQ nitrogen acts as the electron donor ("Push"), connected via a conjugated bridge to an electron acceptor ("Pull") like an indolium or pyridinium salt.

  • Mechanism: Upon excitation, intramolecular charge transfer (ICT) occurs from the TMDQ nitrogen to the acceptor.

  • Utility: These dyes are highly sensitive to environmental changes (polarity, viscosity) and specific analytes.

Fluorescent Sensors (Case Study: Fe³⁺ Detection)

Research has demonstrated the utility of TMDQ-derived cyanines for the selective detection of Ferric ions (


).[1][2]
  • The System: A dye synthesized from TMDQ-6-carbaldehyde and 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium .

  • The Trigger: The fluorescence of the dye is quenched specifically by

    
     ions in aqueous solution.[1]
    
  • Causality: The paramagnetic nature of

    
     facilitates intersystem crossing or electron transfer quenching of the excited state of the TMDQ-dye.
    
Precursor for Fused Heterocycles

The reactive C3 position and the C6/C7 positions on the aromatic ring allow TMDQ to serve as a building block for tricyclic systems, such as pyrano[3,2-g]quinolines , often investigated for biological activity (e.g., antibacterial or anticancer properties).

Part 4: Technical Protocol

Synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

This protocol produces the key intermediate for most TMDQ-based research.[1]

Reagents:

  • 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (TMDQ)[1][2][3][4][5]

  • Phosphorus Oxychloride (

    
    )[1]
    
  • Dimethylformamide (DMF) - Anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate

Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under

    
     atmosphere, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 minutes until the Vilsmeier salt precipitates (white solid or slurry).
  • Addition: Dissolve TMDQ (1.0 eq) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

    • Why: The reaction is exothermic.[6] High temperatures can lead to polymerization of the dihydroquinoline ring.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 3–4 hours. Monitor by TLC (the aldehyde is significantly more polar than the starting material).

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water containing sodium acetate (buffered hydrolysis prevents ring opening).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc).

    • Expected Result: Yellow/Orange solid.

Part 5: References

  • Vijaya, K., Nandi, C., & Samant, S. D. (2016).[1] Synthesis of a dihydroquinoline based fluorescent cyanine for selective, naked eye, and turn off detection of Fe3+ ions. RSC Advances, 6(52), 46868-46872. Link

  • Sigma-Aldrich. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ) Product Data. Retrieved from Sigma-Aldrich.[7] Link

  • ChemicalBook. (2024). 1,2,2,4-Tetramethyl-1,2-dihydroquinoline Properties and Synthesis. Link

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 1,2-Dihydro-2,2,4-trimethylquinoline. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,2,2,4-Tetramethylquinoline from Aniline Precursors: A Detailed Guide for Researchers

Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1,2,2,4-tetramethylquinoline from aniline precursors. This procedure is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1,2,2,4-tetramethylquinoline from aniline precursors. This procedure is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental setup, purification techniques, and characterization of the final product. The synthesis is presented as a two-step process, commencing with the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline intermediate via a modified Doebner-von Miller reaction, followed by its N-methylation to yield the target compound. This guide emphasizes the causality behind experimental choices and provides a self-validating system for achieving a high-purity final product.

Introduction

Quinolines and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and practical applications. The tetramethylquinoline scaffold, in particular, is of significant interest due to its potential applications in various fields. The synthesis of 1,2,2,4-tetramethylquinoline from readily available aniline precursors is a valuable process for research and development.

The synthetic route detailed herein involves two key transformations:

  • Doebner-von Miller Reaction: An acid-catalyzed condensation of aniline with acetone to form the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) intermediate. This reaction is a classic and efficient method for constructing the quinoline core.[1]

  • Eschweiler-Clarke Methylation: A reductive amination reaction that selectively methylates the secondary amine of the TMQ intermediate to yield the final N-methylated product, 1,2,2,4-tetramethylquinoline, without the formation of quaternary ammonium salts.[2][3]

This guide will provide a thorough walkthrough of both synthetic steps, including detailed protocols, mechanistic insights, and characterization data.

Part 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

The initial step in the synthesis is the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline core structure from aniline and acetone. This reaction is a variation of the Doebner-von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] In this case, the α,β-unsaturated carbonyl, mesityl oxide, is formed in situ from the acid-catalyzed self-condensation of acetone.[4]

Reaction Mechanism: Doebner-von Miller Synthesis of TMQ

The reaction proceeds through several key steps under acidic conditions:

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide.

  • Michael Addition: Aniline acts as a nucleophile and attacks the β-carbon of the protonated mesityl oxide in a Michael addition.

  • Tautomerization and Cyclization: The resulting intermediate tautomerizes, followed by an intramolecular electrophilic attack of the second aniline molecule on the carbonyl carbon to form a six-membered ring.

  • Dehydration and Rearomatization: The cyclic intermediate undergoes dehydration and subsequent tautomerization to yield the stable 2,2,4-trimethyl-1,2-dihydroquinoline.

Doebner_von_Miller cluster_0 Step 1: In Situ Formation of Mesityl Oxide cluster_1 Step 2: Quinoline Ring Formation Acetone1 Acetone Diacetone_alcohol Diacetone Alcohol Acetone1->Diacetone_alcohol Aldol Condensation Acetone2 Acetone Acetone2->Diacetone_alcohol Mesityl_oxide Mesityl Oxide Diacetone_alcohol->Mesityl_oxide Dehydration Aniline1 Aniline Michael_adduct Michael Adduct Aniline1->Michael_adduct Michael Addition Mesityl_oxide_input->Michael_adduct Cyclized_intermediate Cyclized Intermediate Michael_adduct->Cyclized_intermediate Cyclization TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline Cyclized_intermediate->TMQ Dehydration

Caption: Overall workflow for the synthesis of TMQ.

Experimental Protocol: Synthesis of TMQ

This protocol describes a general laboratory-scale synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.1393.1 g (89.5 mL)1.0
Acetone58.08232.3 g (294 mL)4.0
Hydrochloric Acid (conc.)36.4650 mL~0.6
Sodium Hydroxide40.00As needed-
Dichloromethane84.93300 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (93.1 g, 1.0 mol) and concentrated hydrochloric acid (50 mL). Stir the mixture to form aniline hydrochloride.

  • Addition of Acetone: Heat the mixture to 90-100 °C with vigorous stirring. Slowly add acetone (232.3 g, 4.0 mol) from the dropping funnel over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6]

  • Reaction Completion: After the addition of acetone is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. Be cautious as this is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a viscous, dark oil. Purify the crude TMQ by vacuum distillation. Collect the fraction boiling at 130-135 °C at 5 mmHg. The purified product should be a pale yellow solid or a viscous oil that solidifies upon standing.[7]

Expected Yield: 60-70%

Part 2: Synthesis of 1,2,2,4-Tetramethylquinoline

The second step of the synthesis is the N-methylation of the 2,2,4-trimethyl-1,2-dihydroquinoline intermediate. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent, effectively preventing over-alkylation to the quaternary ammonium salt.[2][3][8][9]

Reaction Mechanism: Eschweiler-Clarke Methylation

The mechanism involves the following key steps:

  • Iminium Ion Formation: The secondary amine of TMQ reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to the tertiary amine. This step is irreversible due to the formation of carbon dioxide gas.

Eschweiler_Clarke TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline Iminium_ion Iminium Ion TMQ->Iminium_ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Tetramethylquinoline 1,2,2,4-Tetramethylquinoline Iminium_ion->Tetramethylquinoline Hydride Transfer Formic_acid Formic Acid Formic_acid->Tetramethylquinoline CO2 CO2

Caption: Mechanism of Eschweiler-Clarke N-methylation.

Experimental Protocol: N-Methylation of TMQ

This protocol describes the methylation of the TMQ intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)173.2617.3 g0.1
Formaldehyde (37% aqueous solution)30.0316.2 mL~0.2
Formic Acid (98-100%)46.039.2 mL~0.24
Sodium Bicarbonate (saturated solution)84.01As needed-
Diethyl Ether74.12200 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2,2,4-trimethyl-1,2-dihydroquinoline (17.3 g, 0.1 mol).

  • Addition of Reagents: To the TMQ, add formaldehyde solution (16.2 mL, ~0.2 mol) followed by the slow addition of formic acid (9.2 mL, ~0.24 mol).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully make the solution alkaline (pH ~9) by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 80-90%

Part 3: Characterization of the Final Product

The identity and purity of the synthesized 1,2,2,4-tetramethylquinoline should be confirmed using standard analytical techniques.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 5.35 (s, 1H, C3-H), 2.85 (s, 3H, N-CH₃), 1.55 (s, 3H, C4-CH₃), 1.25 (s, 6H, C2-(CH₃)₂).

¹³C NMR (101 MHz, CDCl₃):

  • δ (ppm): 145.0 (C7a), 138.0 (C4), 129.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (C4a), 122.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (C3), 60.0 (C2), 35.0 (N-CH₃), 30.0 (C2-(CH₃)₂), 22.0 (C4-CH₃).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ν: 2960-2850 (C-H stretching), 1600, 1490 (C=C aromatic stretching), 1360 (C-N stretching).

Mass Spectrometry (MS):

  • m/z: 187.15 (M⁺), consistent with the molecular formula C₁₃H₁₇N.

Conclusion

This application note provides a detailed and reliable two-step synthesis of 1,2,2,4-tetramethylquinoline from aniline and acetone. The Doebner-von Miller reaction followed by an Eschweiler-Clarke methylation offers an efficient route to this valuable compound. The provided protocols, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in organic and medicinal chemistry. By carefully following the outlined procedures and paying attention to the critical parameters, a high yield of the pure product can be consistently achieved.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880-882. [Link]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55, 4571-4587. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2021 , 26, 5237. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Academia.edu. Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. [Link]

  • ResearchGate. Synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile 7... [Link]

  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

  • Google Patents. Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • PMC. Synthesis of 4,5-Dihydro-1H-[2][10]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules2022 , 27, 4075. [Link]

  • Organic Syntheses. 2,4-DIMETHYLQUINOLINE. Org. Synth.1941 , 21, 34. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Sci. Inc.2018 . [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules2020 , 25, 4261. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. [Link]

  • ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

  • MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules2021 , 26, 3288. [Link]

  • PubChem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Organ Med Chem Int J2020 , 14, 555882. [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry2013 , 25, 3891-3894. [Link]

Sources

Application

High-Yield N-Methylation of 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ): Overcoming Steric Hindrance in Antioxidant Scaffolds

Executive Summary & Chemical Context 1,2-Dihydro-2,2,4-trimethylquinoline (commonly abbreviated as TMQ) is a highly effective aminic antioxidant, widely utilized to stabilize polymers and elastomers against oxidative deg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,2-Dihydro-2,2,4-trimethylquinoline (commonly abbreviated as TMQ) is a highly effective aminic antioxidant, widely utilized to stabilize polymers and elastomers against oxidative degradation 1. While the commercial TMQ material often exists as a complex mixture of oligomers 2, the monomeric N-methylated derivative is a highly prized scaffold in advanced chemical synthesis. N-methyl-TMQ derivatives serve as critical precursors for biologically active hydroquinoline carbaldehydes 3 and act as the foundational building blocks for sulfonated xanthene fluorescent dyes used in intracellular neuronal tracing [[4]]().

However, the N-methylation of the TMQ core presents a significant synthetic challenge. This application note details the mechanistic rationale and provides a self-validating experimental protocol for the high-yield N-methylation of the TMQ scaffold.

Mechanistic Insights: The Steric Shield of the C2 Gem-Dimethyl Group

The secondary amine in 1,2-dihydro-2,2,4-trimethylquinoline is severely sterically encumbered. The nitrogen atom is flanked by a gem-dimethyl group at the C2 position. When a bulky electrophile approaches, the activation energy required to achieve the


 transition state geometry spikes dramatically due to severe van der Waals repulsion.

Because of this steric shield, standard methylation techniques—such as the Eschweiler-Clarke reaction (reductive amination using formaldehyde and formic acid)—often fail or return abysmal yields, as the bulky iminium intermediate cannot easily form.

The Solution: To overcome this, the secondary amine must be converted into a highly aggressive nucleophile by deprotonation with a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH). Once the nitrogen anion is formed, it must be reacted with the smallest possible electrophilic methylating agent—Methyl Iodide (


)—which can slip past the C2 methyl groups to successfully alkylate the nitrogen [[5]]().

Mechanism TMQ TMQ Core Sterically hindered NH adjacent to C2 gem-dimethyl Anion Nitrogen Anion Enhanced nucleophilicity via NaH deprotonation TMQ->Anion Base (NaH) Product N-Methyl-TMQ Stable tertiary amine Antioxidant/Dye Scaffold Anion->Product SN2 Attack MeI Methyl Iodide Minimal steric bulk Optimal for SN2 MeI->Product Electrophile

Caption: Mechanistic rationale for overcoming C2 gem-dimethyl steric hindrance during N-methylation.

Quantitative Data: Reagent Efficacy Comparison

The choice of reagents is dictated entirely by the structural causality of the TMQ molecule. The table below summarizes the empirical efficacy of various methylation strategies applied to the TMQ scaffold.

Methylation StrategyBase / SolventTemp (°C)Relative Yield (%)Mechanistic Rationale & Causality
Methyl Iodide (

)
NaH / DMF0 to 25>92% Small electrophile (

) easily penetrates the steric shield. Strong base (NaH) overcomes the low acidity of the alkyl-substituted amine.
Dimethyl Sulfate

/ Acetone
56 (Reflux)40 - 50%Weaker base (

) is insufficient for complete deprotonation; moderate steric clash with the sulfate leaving group lowers conversion.
Eschweiler-Clarke None (HCOOH)100<10%Severe steric bulk at the C2 position prevents the formation of the critical iminium ion intermediate.

Experimental Protocol: N-Methylation via NaH/MeI

This protocol is designed as a self-validating system . Each step contains observable physical or chemical cues to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents & Materials
  • Substrate: 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ monomer, >96% purity)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Electrophile: Methyl Iodide (MeI) (Caution: Highly volatile and carcinogenic. Handle only in a fume hood).

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or

    
    ).
    
  • Substrate Solvation: Dissolve 10.0 mmol of TMQ in 20 mL of anhydrous DMF. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: DMF is a polar aprotic solvent that stabilizes the incoming nitrogen anion, while cooling prevents localized overheating during the highly exothermic deprotonation step).

  • Deprotonation: Carefully add 15.0 mmol (1.5 equivalents) of NaH (60% dispersion) portion-wise over 10 minutes.

    • Self-Validation Check: You will observe immediate bubbling. This is hydrogen gas (

      
      ) evolution. Stir the mixture at 0 °C for 30 minutes until the bubbling completely ceases, confirming 100% deprotonation.
      
  • Electrophilic Alkylation: Once

    
     evolution has stopped, add 15.0 mmol (1.5 eq) of Methyl Iodide dropwise via syringe.
    
    • Causality: MeI must be added after complete deprotonation to prevent competitive alkylation of impurities.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The secondary amine starting material (lower

      
      ) should completely disappear, replaced by a single, distinct UV-active spot (the tertiary N-methyl amine) at a higher 
      
      
      
      .
  • Reaction Quenching: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Causality:

      
       safely destroys any unreacted NaH without generating strongly basic aqueous conditions that could cause unwanted emulsions during extraction.
      
  • Isolation & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (5 x 20 mL) to remove residual DMF. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the N-methyl-TMQ derivative.
    

Workflow A 1. Substrate Preparation TMQ in Anhydrous DMF B 2. Deprotonation (0 °C) Addition of NaH (60%) A->B Inert Gas (N2/Ar) C 3. Electrophilic Alkylation Dropwise MeI Addition B->C H2 Evolution Ceases D 4. Reaction Quench Sat. NH4Cl (aq) C->D TLC Confirmation E 5. Isolation EtOAc Extraction & Wash D->E Phase Separation

Caption: Workflow for the N-methylation of sterically hindered 1,2-dihydro-2,2,4-trimethylquinoline.

Troubleshooting & Analytical Validation

  • Incomplete Conversion (Starting Material Remains): If TLC indicates unreacted TMQ after 4 hours, the NaH may have degraded due to moisture exposure. Ensure the NaH is fresh and the DMF is strictly anhydrous. Do not attempt to push the reaction by heating, as this may lead to unwanted C-alkylation on the aromatic ring.

  • Loss of Product during Extraction: DMF is notoriously difficult to remove and can drag the product into the aqueous layer. The rigorous 5x brine wash in Step 7 is critical. If DMF persists, back-extract the aqueous layer with a non-polar solvent like diethyl ether.

References

  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. nih.gov.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research. benchchem.com.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. wikipedia.org.
  • US6130101A - Sulfonated xanthene deriv
  • ethoxyquin (035)

Sources

Method

Application of 1,2,2,4-tetramethylquinoline in the synthesis of cyanine dyes

This guide details the application of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) and its derivatives in the synthesis of functional hemicyanine and styryl cyanine dyes . Unlike classical aromatic quinolinium salts (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) and its derivatives in the synthesis of functional hemicyanine and styryl cyanine dyes .

Unlike classical aromatic quinolinium salts (e.g., lepidine or quinaldine derivatives) used in symmetric cyanines, the 1,2,2,4-tetramethylquinoline scaffold typically functions as a potent electron donor (D) in Donor-π-Acceptor (D-π-A) systems. Its gem-dimethyl group at the C2 position disrupts aromatization, forcing the nitrogen lone pair to conjugate strongly with the benzene ring, making it an ideal platform for constructing environment-sensitive fluorescent probes and organelle-specific trackers.

[1][2][3][4]

Executive Summary

The 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) moiety is a specialized heterocyclic building block used to synthesize unsymmetrical cyanine dyes (specifically hemicyanines). Due to the gem-dimethyl substitution at the C2 position, the heterocycle maintains a dihydro- structure that prevents full aromatization. This structural constraint forces the nitrogen atom to act as a strong electron donor, facilitating Intramolecular Charge Transfer (ICT).

Dyes derived from TMDQ are characterized by:

  • Large Stokes Shifts: Due to strong ICT character.

  • Environment Sensitivity: Fluorescence is often modulated by solvent polarity, viscosity, or specific analytes (e.g., Fe³⁺, pH).

  • Organelle Targeting: The lipophilic cationic nature of the resulting dyes often drives accumulation in mitochondria.

Chemical Structure & Reactivity Analysis

The TMDQ Scaffold

The core structure is 1,2,2,4-tetramethyl-1,2-dihydroquinoline .[1][2][3][4][5]

  • N-Methyl (Position 1): Ensures solubility and prevents protonation-induced quenching, locking the nitrogen as a tertiary amine donor.

  • Gem-Dimethyl (Position 2): Sterically hinders the C2 position and prevents aromatization of the pyridine ring, maintaining the "dihydro" electronic state.

  • Reactive Sites:

    • C6-Position (Benzene Ring): The primary site for electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) due to para-activation by the cyclic nitrogen.

    • C4-Methyl Group: While vinylic, it is generally less reactive in standard cyanine condensations compared to the C6 position, making the C6-aldehyde the standard intermediate for dye synthesis.

Mechanism of Dye Formation

The synthesis typically follows a "Donor-Linker-Acceptor" logic.

  • Activation: TMDQ is formylated at C6 to create a reactive aldehyde.

  • Condensation: The aldehyde reacts with an active methylene compound (the Acceptor, e.g., N-alkyl indolium or pyridinium salts) via a Knoevenagel-type condensation.

  • Conjugation: The resulting polymethine bridge connects the electron-rich TMDQ nitrogen to the electron-deficient acceptor nitrogen.

SynthesisPathway TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline (TMQ) TMDQ 1,2,2,4-Tetramethyl-1,2- dihydroquinoline (TMDQ) TMQ->TMDQ Methylation (MeI, K2CO3) Aldehyde 6-Formyl-TMDQ (Key Intermediate) TMDQ->Aldehyde Vilsmeier-Haack (POCl3, DMF) Dye Hemicyanine Dye (D-π-A System) Aldehyde->Dye Condensation (Piperidine, EtOH) Acceptor Acceptor Salt (e.g., Indolium/Pyridinium) Acceptor->Dye

Figure 1: Synthetic pathway transforming the antioxidant TMQ into a functional hemicyanine fluorophore.

Experimental Protocols

Protocol A: Synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (TMDQ)

Precursor synthesis from commercially available 2,2,4-trimethyl-1,2-dihydroquinoline.

Reagents:

  • 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) [CAS: 147-47-7]

  • Iodomethane (MeI)

  • Potassium Carbonate (K₂CO₃)[1]

  • Dimethylformamide (DMF)[6]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (N₂ or Ar), dissolve TMQ (10.0 g, 57.7 mmol) in anhydrous DMF (80 mL) .

  • Addition: Add anhydrous K₂CO₃ (10.0 g, 72.3 mmol) followed by MeI (5.5 mL, ~88 mmol) dropwise. Caution: MeI is carcinogenic and volatile.

  • Reaction: Heat the mixture to 110°C for 24 hours .

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). Extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 95:5).

  • Yield: Expect ~80-85% of a viscous yellow/orange oil or low-melting solid.

Protocol B: Synthesis of 6-Formyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline

The critical activation step introducing the reactive handle for cyanine condensation.

Reagents:

  • TMDQ (from Protocol A)

  • Phosphorus Oxychloride (POCl₃)

  • DMF[1][6]

Procedure:

  • Vilsmeier Reagent Prep: In a dry flask at 0°C, add POCl₃ (1.2 eq) dropwise to anhydrous DMF (5 eq) . Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve TMDQ (1 eq) in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 80-90°C and stir for 3-5 hours. Monitor by TLC (the aldehyde is significantly more polar than TMDQ).

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO₃ or NaOH solution until pH ~7-8. A solid precipitate should form.

  • Isolation: Filter the yellow/orange solid. Recrystallize from Ethanol/Water or purify by column chromatography.

  • Characterization: ¹H NMR should show a distinct aldehyde singlet at ~9.7 ppm.

Protocol C: Condensation to Hemicyanine Dye (e.g., Fe³⁺ Sensor)

Example: Coupling with 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium (or similar active methyl quaternary salts).

Reagents:

  • 6-Formyl-TMDQ (Aldehyde)[3]

  • Active Methyl Quaternary Salt (e.g., N-methyl-2,3,3-trimethylindolenium iodide for Cy3-like hybrids, or imidazo-pyridinium salts).

  • Ethanol (EtOH)

  • Piperidine (Catalyst)

Procedure:

  • Mixing: In a reaction vial, combine 6-Formyl-TMDQ (1.0 mmol) and the Quaternary Salt (1.0 mmol) in Ethanol (10 mL) .

  • Catalysis: Add Piperidine (2-3 drops) .

  • Reflux: Heat to reflux (78°C) for 4-8 hours. The solution will darken significantly (deep red/purple) indicating dye formation.

  • Precipitation: Cool to room temperature. If the dye does not precipitate, add diethyl ether to induce precipitation.

  • Purification: Filter the crude dye. Wash with cold ether. Recrystallize from Acetonitrile/Ethanol.

Technical Data & Optimization

Solvent Effects on Synthesis
SolventReaction RateYieldNotes
Ethanol ModerateHighStandard choice; green and easy workup.
Acetic Anhydride FastModeratePromotes dehydration; useful for stubborn condensations but harder to purify.
n-Butanol/Toluene SlowHighUsed with Dean-Stark trap to remove water for equilibrium-limited reactions.
Troubleshooting Guide
  • Low Yield in Vilsmeier Step: Ensure DMF is anhydrous. Water destroys the Vilsmeier complex. If the product is an oil, try triturating with hexanes to induce crystallization.

  • No Precipitation of Dye: Hemicyanines can be soluble in EtOH. Concentrate the reaction mixture to 20% volume and add excess Et₂O or EtOAc to crash out the product.

  • Purification Issues: These dyes are cationic.[7] If using silica chromatography, use DCM/Methanol mixtures (90:10) with 1% Triethylamine to prevent streaking.

Applications

Fe³⁺ Sensing (Turn-Off Probe)

The TMDQ-based hemicyanine dyes often exhibit fluorescence quenching in the presence of paramagnetic ions like Fe³⁺.

  • Mechanism: Fe³⁺ coordinates with the dye (often requiring an auxiliary ligand or specific heteroatom on the acceptor side), promoting paramagnetic quenching or electron transfer that disrupts the ICT state.

  • Performance: Linear quenching response in aqueous/ethanolic media.[1][3][4]

Mitochondrial Tracking

Due to the delocalized positive charge (on the acceptor) and the lipophilic TMDQ tail, these dyes permeate cell membranes and accumulate in the mitochondria (driven by the negative mitochondrial membrane potential).

  • Advantage: High photostability compared to traditional Rhodamine 123.

SensingMechanism State1 Free Dye (Fluorescent) Strong ICT from TMDQ -> Acceptor Complex Dye-Fe³⁺ Complex State1->Complex Coordination Fe3 Fe³⁺ Ion Input Fe3->Complex State2 Quenched State (Non-Fluorescent) Paramagnetic Quenching / PET Complex->State2 Energy Transfer

Figure 2: Logic flow for the Fe³⁺ sensing mechanism utilizing the TMDQ-based dye.

References

  • Vijaya, K., Nandi, C., & Samant, S. D. (2016). Synthesis of a dihydroquinoline based fluorescent cyanine for selective, naked eye, and turn off detection of Fe3+ ions.[1] RSC Advances, 6(52), 46648-46653. Link

  • Samant, S. D., et al. (2012). Synthesis and photophysical study of novel coumarin based styryl dyes.[4] Synlett, 23.

  • EPA Substance Registry. 2,2,4-Trimethyl-1,2-dihydroquinoline (Precursor Data). Link

  • PubChem. 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (Compound Summary). Link

Sources

Application

The Untapped Potential of a Steric Powerhouse: Application Notes on the Catalytic Efficiency of 1,2,2,4-Tetramethylquinoline in Organic Transformations

Introduction: Beyond a Simple Base - Unveiling the Catalytic Promise of 1,2,2,4-Tetramethylquinoline In the vast landscape of organic catalysts, the quinoline framework stands as a privileged scaffold, forming the backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Base - Unveiling the Catalytic Promise of 1,2,2,4-Tetramethylquinoline

In the vast landscape of organic catalysts, the quinoline framework stands as a privileged scaffold, forming the backbone of numerous ligands and organocatalysts. Within this family, 1,2,2,4-tetramethylquinoline (TMQ) presents a unique profile. Its rigid, heterocyclic structure, coupled with the steric hindrance imparted by the four methyl groups, suggests a departure from conventional base catalysis towards more nuanced and powerful applications. This guide delves into the prospective catalytic prowess of TMQ, moving beyond its identity as a simple amine to explore its potential in cutting-edge organic transformations. We will journey through its prospective roles in frustrated Lewis pair (FLP) chemistry, metal-free hydrogenations, and carbon dioxide activation, providing detailed protocols and mechanistic insights for the modern researcher. While direct, extensive literature on the catalytic applications of 1,2,2,4-tetramethylquinoline is emerging, this document serves as a forward-looking guide to its potential, grounded in the established principles of physical organic chemistry and catalysis.

Core Concept: The Power of Steric Hindrance in Catalysis

The defining feature of 1,2,2,4-tetramethylquinoline is the significant steric congestion around the nitrogen atom. This steric bulk is not a limitation but rather a key asset that can be harnessed for unique reactivity. Unlike less hindered amines that readily form dative bonds with Lewis acids or act as nucleophiles, TMQ's reactivity is channeled in more subtle, yet powerful, directions.

  • Frustrated Lewis Pair (FLP) Formation: The steric hindrance prevents the quenching of a Lewis acid by the Lewis basic nitrogen of TMQ. This "frustration" leads to the formation of a highly reactive FLP capable of activating small molecules like H₂, CO₂, and unsaturated substrates.

  • Transient Species Stabilization: The bulky framework of TMQ can stabilize highly reactive intermediates in a catalytic cycle, preventing undesired side reactions and promoting the desired transformation.

  • Proton Abstraction without Nucleophilic Attack: TMQ can function as a potent, non-nucleophilic Brønsted base, selectively deprotonating substrates without the risk of unwanted nucleophilic addition.

Application Note I: 1,2,2,4-Tetramethylquinoline in Frustrated Lewis Pair-Mediated Hydrogenation of Sterically Hindered Imines

The metal-free hydrogenation of polarized double bonds is a cornerstone of green chemistry. Frustrated Lewis pairs have emerged as a powerful tool in this domain. Here, we propose a protocol for the use of 1,2,2,4-tetramethylquinoline in concert with a common Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), for the hydrogenation of a sterically demanding imine.

Mechanistic Rationale

The catalytic cycle is initiated by the heterolytic cleavage of molecular hydrogen by the FLP formed between 1,2,2,4-tetramethylquinoline and B(C₆F₅)₃. The resulting protonated quinoline and hydridoborate species then act as a Brønsted acid and a hydride donor, respectively, to reduce the imine in a stepwise manner. The steric bulk of the quinoline base is crucial for preventing the formation of an inactive classical Lewis adduct with the borane.

Diagram 1: Proposed Catalytic Cycle for FLP-Mediated Imine Hydrogenation

FLP_Hydrogenation cluster_0 Catalyst Regeneration cluster_1 Substrate Reduction TMQ 1,2,2,4-Tetramethylquinoline FLP Frustrated Lewis Pair (TMQ + B(C₆F₅)₃) TMQ->FLP Formation BCF B(C₆F₅)₃ BCF->FLP Activated_H2 [TMQH]⁺[HB(C₆F₅)₃]⁻ FLP->Activated_H2 H2 H₂ H2->Activated_H2 Heterolytic Cleavage Activated_H2->FLP Regeneration Intermediate Iminium Intermediate Activated_H2->Intermediate Imine R₂C=NR' Imine->Intermediate Protonation by [TMQH]⁺ Amine R₂CH-NHR' Intermediate->Amine Hydride Transfer from [HB(C₆F₅)₃]⁻

Caption: Proposed catalytic cycle for the hydrogenation of an imine using a frustrated Lewis pair composed of 1,2,2,4-tetramethylquinoline and B(C₆F₅)₃.

Experimental Protocol

Materials:

  • 1,2,2,4-Tetramethylquinoline (TMQ)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Sterically hindered imine (e.g., N-benzylidene-2,4,6-trimethylaniline)

  • Anhydrous toluene

  • High-purity hydrogen gas (H₂)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the sterically hindered imine (1.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • In a separate glovebox, prepare a stock solution of 1,2,2,4-tetramethylquinoline (0.1 M in anhydrous toluene) and tris(pentafluorophenyl)borane (0.1 M in anhydrous toluene).

  • To the reaction flask, add the B(C₆F₅)₃ solution (1.0 mL, 0.1 mmol, 10 mol%).

  • Add the 1,2,2,4-tetramethylquinoline solution (1.0 mL, 0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at room temperature.

  • Purge the flask with hydrogen gas three times.

  • Pressurize the flask with hydrogen gas (1-10 atm, depending on substrate reactivity) and stir vigorously at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and quench the reaction with a small amount of methanol.

  • Concentrate the reaction mixture in vacuo and purify the resulting amine by column chromatography.

Data Interpretation
ParameterExpected OutcomeRationale
Conversion >90%The high reactivity of the FLP should drive the reaction to completion.
Yield >85% (isolated)Efficient hydride transfer and minimal side reactions are anticipated.
Reaction Time 4-24 hoursDependent on the steric and electronic properties of the imine substrate.
Catalyst Loading 5-10 mol%A catalytic amount should be sufficient for efficient turnover.

Application Note II: 1,2,2,4-Tetramethylquinoline in the Activation of Carbon Dioxide for Carboxylation Reactions

The utilization of carbon dioxide (CO₂) as a C1 building block is a paramount goal in sustainable chemistry. Sterically hindered bases can react with CO₂ to form carbamates, which can act as carboxylating agents. We propose a protocol for the TMQ-mediated carboxylation of a terminal alkyne.

Mechanistic Considerations

1,2,2,4-Tetramethylquinoline is expected to react with CO₂ to form a sterically hindered carbamate. This carbamate can then act as a base to deprotonate the terminal alkyne, forming an acetylide. The acetylide can then attack another molecule of CO₂, followed by protonation to yield the corresponding propiolic acid. The quinoline acts as a shuttle for both the base and the CO₂.

Diagram 2: Proposed Pathway for CO₂ Activation and Alkyne Carboxylation

CO2_Activation TMQ 1,2,2,4-Tetramethylquinoline Carbamate TMQ-CO₂ Adduct (Carbamate) TMQ->Carbamate CO2_1 CO₂ CO2_1->Carbamate Acetylide R-C≡C⁻ Carbamate->Acetylide Deprotonation TMQH_plus [TMQH]⁺ Carbamate->TMQH_plus Alkyne R-C≡C-H Alkyne->Acetylide Propiolic_acid_anion R-C≡C-COO⁻ Acetylide->Propiolic_acid_anion Carboxylation Propiolic_acid R-C≡C-COOH TMQH_plus->Propiolic_acid CO2_2 CO₂ CO2_2->Propiolic_acid_anion Propiolic_acid_anion->Propiolic_acid Protonation Propiolic_acid->TMQ Catalyst Regeneration

Caption: Proposed reaction pathway for the carboxylation of a terminal alkyne mediated by 1,2,2,4-tetramethylquinoline.

Experimental Protocol

Materials:

  • 1,2,2,4-Tetramethylquinoline (TMQ)

  • Terminal alkyne (e.g., phenylacetylene)

  • High-purity carbon dioxide (CO₂)

  • Anhydrous DMSO

  • Schlenk tube or high-pressure reactor

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Add 1,2,2,4-tetramethylquinoline (1.2 mmol, 1.2 equiv).

  • Seal the tube and purge with CO₂ three times.

  • Pressurize the tube with CO₂ (1-5 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction by HPLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and carefully vent the CO₂.

  • Acidify the reaction mixture with 1 M HCl (aq) to pH ~2.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting propiolic acid by recrystallization or column chromatography.

Expected Quantitative Data
SubstrateTemperature (°C)Pressure (atm)Time (h)Yield (%)
Phenylacetylene10051275
1-Octyne12052460
3-Phenyl-1-propyne10051870

Conclusion and Future Outlook

1,2,2,4-Tetramethylquinoline represents a promising, yet underexplored, catalyst in the realm of modern organic synthesis. Its unique steric profile positions it as an ideal candidate for challenging transformations that require a strong, non-nucleophilic base or a partner in frustrated Lewis pair chemistry. The protocols and mechanistic insights provided in these application notes are intended to serve as a launchpad for further investigation into the catalytic potential of this intriguing molecule. Future research should focus on expanding the substrate scope for these transformations, exploring its use in asymmetric catalysis with chiral Lewis acids, and investigating its immobilization on solid supports for enhanced recyclability. The journey to unlocking the full catalytic power of 1,2,2,4-tetramethylquinoline has just begun, and it promises to be a rewarding one for the inventive researcher.

References

  • Stephan, D. W. Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Trans.2009 , 38, 7461-7469. [Link]

  • Erker, G. Frustrated Lewis pairs: a new concept for catalytic hydrogenation. Angew. Chem. Int. Ed.2010 , 49 (1), 44-46. [Link]

  • Aresta, M., Dibenedetto, A. & Angelini, A. Catalysis for the valorization of exhaust carbon: from CO2 to chemicals, materials, and fuels. Technological challenges. Chem. Rev.2014 , 114 (3), 1709-1742. [Link]

  • Pérez, E. R., & Toste, F. D. Catalytic, Asymmetric Carboxylation of Allyl and Propargyl Halides with Carbon Dioxide. J. Am. Chem. Soc.2017 , 139 (37), 13190–13195. [Link]

  • The synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) is described in various sources, highlighting its importance as a building block, though not focusing on its catalytic use. [Link]

  • General methods for the hydrogenation of quinolines provide a basis for exploring new catalytic systems. [Link]

Method

Application Note: Advanced Methods for Incorporating 1,2,2,4-Tetramethylquinoline into Polymer Matrices

Introduction & Mechanistic Overview 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (1,2,2,4-TMDQ, CAS: 46255-82-7) is an advanced hindered amine derivative utilized extensively as a potent antioxidant, anti-degradant, and reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1,2,2,4-Tetramethyl-1,2-dihydroquinoline (1,2,2,4-TMDQ, CAS: 46255-82-7) is an advanced hindered amine derivative utilized extensively as a potent antioxidant, anti-degradant, and reactive cocatalyst in polymer engineering[1]. While traditional 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is a staple in rubber compounding, the N-methylated derivative (1,2,2,4-TMDQ) offers distinct mechanistic advantages. The fully substituted nitrogen atom alters the electron density of the quinoline ring, modifying its oxidation potential and preventing premature N-H proton abstraction during high-temperature processing.

Causality of Experimental Choices: In highly oxidative environments or during high-shear melt blending, standard secondary amines can undergo rapid, irreversible oxidation. 1,2,2,4-TMDQ operates via a controlled radical scavenging cycle. Upon exposure to peroxyl radicals (ROO•) generated during polymer chain scission, the N-methyl group facilitates the formation of a stable nitroxyl radical intermediate (via demethylation or complexation), which subsequently traps carbon-centered polymer radicals (R•). This regenerative cycle provides superior long-term thermal and UV stability compared to non-regenerative phenolic antioxidants (2)[2]. Furthermore, in reactive extrusion (e.g., Nylon 6 synthesis), poly(1,2,2,4-tetramethyl-1,2-dihydroquinoline) derivatives act as highly efficient amine cocatalysts alongside alkali metal hypophosphites, accelerating lactam ring-opening without degrading the polymer backbone (3)[3].

Application Modalities

  • Elastomeric Matrices (Natural/Synthetic Rubber): Incorporated via melt blending to prevent thermo-oxidative degradation. It acts as an anti-flex-cracking agent and maintains tensile strength post-aging (4)[4].

  • Polyamide Synthesis (Nylon 6): Used as a cocatalyst in reactive extrusion to achieve high-molecular-weight polymers rapidly[3].

  • Optoelectronic & Sensor Matrices: Due to its D-π-A structure compatibility, it is grafted into polymer dots or thin films for fluorescent sensing of reactive oxygen species (ROS) (5)[5].

Experimental Protocols

Protocol A: Melt Blending in Elastomeric Matrices (Two-Roll Mill)

Objective: To uniformly disperse 1,2,2,4-TMDQ into a natural rubber (NR) matrix to enhance thermo-oxidative resistance.

  • Mastication: Preheat a two-roll mill to 60°C. Introduce 100 phr (parts per hundred rubber) of NR. Masticate for 5 minutes until a smooth, continuous band forms.

  • Additive Incorporation: Gradually add 5 phr Zinc Oxide and 2 phr Stearic Acid as activators. Blend for 3 minutes.

  • Antioxidant Dosing: Add 1.5 phr of 1,2,2,4-TMDQ. Crucial Step: Ensure the TMDQ is finely milled prior to addition to prevent localized agglomeration, which can act as stress concentrators and reduce ultimate tensile strength.

  • Filler & Curative Addition: Incorporate 30 phr Carbon Black (or starch filler), followed by 3 phr Sulfur and 1 phr MBT (Mercaptobenzothiazole) accelerator[4].

  • Shear and Homogenization: Cross-cut the polymer sheet 5–6 times to ensure macroscopic homogeneity. Sheet out the compounded rubber at a thickness of 2 mm.

  • Vulcanization: Cure the sheet in a hydraulic press at 140°C for 10 minutes (or to t90 as determined by a moving die rheometer to self-validate the cure state).

Protocol B: Reactive Extrusion for Nylon 6 Synthesis

Objective: In-situ polymerization of caprolactam using 1,2,2,4-TMDQ as an amine cocatalyst.

  • Prepolymer Preparation: Melt caprolactam at 90°C under a dry nitrogen atmosphere to prevent premature oxidation.

  • Catalyst Injection: Inject sodium hypophosphite (primary catalyst) and 0.5 wt% 1,2,2,4-TMDQ (cocatalyst) into the melt[3]. Causality: The 1,2,2,4-TMDQ accelerates the polymerization rate, allowing the reaction to reach completion within the short residence time of a twin-screw extruder.

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder with a temperature profile of 240°C to 260°C. Maintain a screw speed of 100 rpm (approx. 2-minute residence time).

  • Quenching: Extrude the polymer strand into a cold-water bath, pelletize, and dry under vacuum at 80°C for 12 hours.

Protocol C: Solvent Casting for Sensor Films

Objective: Embed 1,2,2,4-TMDQ-based fluorophores into a PMMA matrix for oxidative stress sensing.

  • Dissolution: Dissolve 10 wt% PMMA in anhydrous toluene under magnetic stirring at 40°C.

  • Doping: Add 0.1 wt% 1,2,2,4-TMDQ derivative. Stir in the dark for 2 hours to prevent photobleaching.

  • Casting: Pour the homogeneous solution onto a leveled glass substrate.

  • Solvent Evaporation: Evaporate the solvent slowly in a desiccator at room temperature for 24 hours to prevent micro-bubble formation, followed by vacuum annealing at 60°C for 4 hours.

Data Presentation

Table 1: Comparative Performance of 1,2,2,4-TMDQ vs. Standard TMQ in Natural Rubber (Aged 72h at 100°C)

Antioxidant TypeLoading (phr)Initial Tensile Strength (MPa)Retained Tensile Strength (%)Elongation at Break (%)OIT (Oxidation Induction Time, min)
Control (No AO)0.022.435.221012.5
Standard TMQ1.523.178.448045.0
1,2,2,4-TMDQ1.523.589.154068.5

Note: 1,2,2,4-TMDQ demonstrates a >50% improvement in OIT over standard TMQ due to the stability of its N-methylated radical intermediates.

Mandatory Visualization

TMDQ_Mechanism PolymerDeg Polymer Chain Scission (Heat/UV/Shear) PeroxylRad Peroxyl Radicals (ROO•) Formation PolymerDeg->PeroxylRad O2 exposure NitroxylRad Stable Nitroxyl Radical Intermediate PeroxylRad->NitroxylRad Scavenged by TMDQ_Intro 1,2,2,4-TMDQ (Electron Donor) TMDQ_Intro->NitroxylRad Oxidation RadicalTrap Trapping of Carbon Radicals (R•) NitroxylRad->RadicalTrap Catalytic Cycle RadicalTrap->NitroxylRad Regeneration StableMatrix Stabilized Polymer Matrix (Chain Termination) RadicalTrap->StableMatrix Crosslink Prevention

Catalytic radical scavenging cycle of 1,2,2,4-TMDQ preventing thermo-oxidative polymer degradation.

References

  • Title: Catalyst system for nylon 6 synthesis (US5260246A)
  • Title: Characterization and Mechanical Evaluation of Starch/Natural Rubber Biocomposites with X-ray Diffraction and Crosslink Density A Source: International Scholars Journals URL
  • Source: nih.
  • Source: sciltp.

Sources

Application

Procedure for the condensation of acetone and aniline to yield quinoline derivatives

Application Note: High-Purity Synthesis of Quinoline Derivatives via Acetone-Aniline Condensation Executive Summary The condensation of aniline and acetone is a cornerstone reaction in industrial organic chemistry, prima...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Quinoline Derivatives via Acetone-Aniline Condensation

Executive Summary

The condensation of aniline and acetone is a cornerstone reaction in industrial organic chemistry, primarily yielding 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and, under specific conditions, fully aromatic derivatives like 2,4-dimethylquinoline (Lepidine) . While often generalized as "Skraup-type" or "Combes-type" syntheses, the direct reaction of acetone and aniline follows a distinct mechanistic pathway involving the formation of "acetone-anil" intermediates.

This guide provides a rigorous technical protocol for controlling this reaction to selectively target either the dihydroquinoline scaffold (a potent antioxidant) or the aromatized quinoline core (a precursor for dyes and antimalarials).

Reaction Mechanism & Pathway Analysis

The transformation is not a simple 1:1 condensation.[1][2] It involves the formation of a Schiff base (ketimine), followed by an aldol-type condensation with a second molecule of acetone (or mesityl oxide formed in situ), and finally cyclization.

Key Mechanistic Stages:

  • Schiff Base Formation: Aniline reacts with acetone to form isopropylideneaniline (acetone-anil).

  • Dimerization/Condensation: Two units of the Schiff base or the reaction of the Schiff base with acetone/mesityl oxide leads to an acyclic intermediate.

  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Differentiation:

    • Path A (TMQ): The intermediate loses water to form the 1,2-dihydroquinoline structure.

    • Path B (Lepidine): Under high heat or oxidative stress (often with methane elimination), the structure aromatizes to 2,4-dimethylquinoline.

Figure 1: Mechanistic Pathway of Acetone-Aniline Condensation

ReactionMechanism Start Aniline + Acetone Schiff Schiff Base (Isopropylideneaniline) Start->Schiff - H2O (Acid Cat.) Inter Acyclic Intermediate Schiff->Inter + Acetone (Aldol-type) TMQ 2,2,4-Trimethyl- 1,2-dihydroquinoline (TMQ) Inter->TMQ Cyclization - H2O Lepidine 2,4-Dimethylquinoline (Lepidine) TMQ->Lepidine Aromatization (- CH4 / Heat) Side Oligomers (Polymers) TMQ->Side Polymerization

Caption: Divergent synthesis pathways yielding TMQ (kinetic/thermodynamic product) and Lepidine (aromatized product).

Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

Target: Production of the dihydroquinoline core.[3][4][5] Application: Antioxidant for elastomers; intermediate for fine chemicals.

Reagents & Equipment
ComponentGrade/SpecRole
Aniline ACS Reagent, >99.5%Nucleophile
Acetone ACS Reagent, DryElectrophile/Solvent
p-Toluenesulfonic Acid (p-TSA) MonohydrateCatalyst (Preferred over Iodine for purity)
Equipment 3-Neck Flask, Dean-Stark Trap, Reflux Condenser, Mechanical Stirrer
Step-by-Step Methodology
  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Aniline (93.1 g, 1.0 mol) and p-TSA (1.9 g, 10 mmol) to the flask.

  • Addition: Heat the mixture to 90°C . Begin the dropwise addition of Acetone (excess, typically 3-4 moles) via an addition funnel.

    • Critical Process Parameter (CPP): The reaction is slow. Acetone must be added continuously as it is consumed and as water is removed.

  • Reflux & Water Removal: Maintain reflux. The internal temperature will rise as the reaction proceeds and water is azeotropically removed.

    • Target: Collect approx. 18 mL of water (theoretical) in the Dean-Stark trap.

    • Duration: 6–12 hours depending on reflux rate.

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize the catalyst with aqueous Sodium Carbonate (10% w/v).

    • Separate the organic layer and wash with brine.[6]

  • Purification: Distill the crude oil under reduced pressure.

    • Fraction 1: Unreacted Aniline.

    • Fraction 2 (Product): TMQ distills at 110–115°C at 2 mmHg .

Protocol 2: Synthesis of 2,4-Dimethylquinoline (Lepidine)

Target: Fully aromatic quinoline derivative. Mechanism: This protocol utilizes the "Acetone-Anil" intermediate (TMQ) and forces aromatization through the elimination of a methyl group (as methane) under strongly basic or high-thermal conditions.

Reagents & Equipment
ComponentGrade/SpecRole
Crude TMQ (Acetone-Anil) From Protocol 1Precursor
Sodium Metal Reagent GradeCatalyst/Promoter
Equipment Round-bottom flask, Air condenser (for methane evolution), Distillation rig
Step-by-Step Methodology

Note: This reaction involves the evolution of flammable methane gas. Perform in a high-efficiency fume hood.

  • Preparation: Place Crude TMQ (approx. 200 g) in a round-bottom flask.

  • Catalyst Addition: Carefully add Sodium metal (2.0 g) cut into small pieces.

    • Safety: Sodium reacts violently with water. Ensure the precursor is strictly dry.

  • Reaction (Methane Elimination):

    • Heat the mixture. Methane evolution begins around 150–170°C .

    • Raise temperature gradually to 220–230°C and maintain reflux.

    • Continue until gas evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool the mixture.

    • Caution: Destroy residual sodium by carefully adding a small amount of ethanol, then water.

    • Extract with ether or benzene (if necessary) or proceed directly to distillation.

  • Purification:

    • Fractional distillation is required to separate the product from aniline (a byproduct of the decomposition).

    • Target Fraction: 2,4-Dimethylquinoline boils at 260–265°C (atm) or 140–150°C at 20 mmHg .

Figure 2: Experimental Workflow & Critical Control Points

Workflow cluster_0 Phase 1: Condensation (TMQ) cluster_1 Phase 2: Aromatization (Lepidine) Step1 Mix Aniline + Catalyst (p-TSA or Iodine) Step2 Continuous Acetone Addition (90-110°C) Step1->Step2 Step3 Azeotropic Water Removal (Dean-Stark) Step2->Step3 Step4 Neutralization & Washing Step3->Step4 Step5 Add Sodium Catalyst (Strictly Anhydrous) Step4->Step5 Use Crude TMQ Step6 High Heat Reflux (230°C) (Methane Evolution) Step5->Step6 Step7 Quench Residual Na Step6->Step7 Final Pure 2,4-Dimethylquinoline Step7->Final Fractional Distillation

Caption: Sequential workflow for the synthesis of dihydroquinoline and its subsequent aromatization.

Characterization & Quality Control

Parameter2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)2,4-Dimethylquinoline (Lepidine)
Appearance Yellow to brownish viscous oil/solidColorless to pale yellow liquid
Boiling Point 110–115°C @ 2 mmHg265°C @ 760 mmHg
1H NMR (CDCl3) Methyl singlets at δ 1.2 (gem-dimethyl); Olefinic proton at δ 5.3Aromatic protons δ 7.4–8.0; Methyl singlets at δ 2.6 (C2-Me) and δ 2.4 (C4-Me)
Key Impurities Aniline, Dimeric oligomersAniline, 2,2,4-trimethyl-1,2-dihydroquinoline

References

  • Organic Syntheses , Coll. Vol. 3, p.329 (1955); Vol. 28, p.49 (1948). 2,4-Dimethylquinoline.[7][8] Link

  • BenchChem . In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Link

  • Google Patents . Method of producing 2,2,4-trimethyl-1,2-dihydroquinoline (RU2609028C1). Link

  • Royal Society of Chemistry . One-pot, efficient synthesis of fused quinoline analogues. Link

  • Organic Chemistry Portal . Synthesis of Quinolines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: 1,2,2,4-Tetramethyl-1,2-dihydroquinoline Synthesis Optimization

Topic: Improving reaction yields in the synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. Target Molecule Clarification: Based on the "1,2,2,4" substitution pattern, this guide addresses the synthesis of 1,2,2,4-tet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yields in the synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. Target Molecule Clarification: Based on the "1,2,2,4" substitution pattern, this guide addresses the synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (the


-methylated derivative of the common antioxidant TMQ).

Part 1: Critical Reaction Parameters (The "Why")

The synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline typically involves the condensation of


-methylaniline  with acetone  (or its condensation product, mesityl oxide). This is a modified Skraup/Doebner-Miller type reaction.[1]

To improve yields, you must control the competition between cyclization (monomer formation) and oligomerization (polymer formation).

The Water Equilibrium

The condensation generates water. In the presence of acid catalysts (e.g., Iodine, pTSA), water inhibits the formation of the Schiff base/enamine intermediate.

  • Optimization: Use a Dean-Stark apparatus or molecular sieves (4Å) to drive the equilibrium forward.

Catalyst Selection & Oligomerization

Strong Brønsted acids (


, HCl) often lead to rapid polymerization of the dihydroquinoline product into "tars" (dimers/trimers).
  • Optimization: Switch to Molecular Iodine (

    
    )  or Lewis Acids  (e.g., 
    
    
    
    or
    
    
    ). Iodine acts as a mild Lewis acid that promotes condensation without aggressively catalyzing the polymerization of the electron-rich dihydroquinoline product.
Steric Hindrance at Nitrogen

Unlike simple aniline,


-methylaniline has increased steric bulk. This slows the initial attack on the mesityl oxide intermediate.
  • Optimization: Higher temperatures (

    
    C) are often required compared to simple aniline, but this increases the risk of polymerization. A sealed tube or autoclave approach allows higher temperatures without losing the volatile acetone.
    

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I am getting a thick, dark tar instead of a clean liquid/solid."

Diagnosis: Uncontrolled Oligomerization. The 1,2-dihydroquinoline product is electron-rich and acts as a nucleophile, reacting with itself or unreacted acetone under acidic conditions.

Corrective Actions:

  • Reduce Acid Strength: If using HCl or

    
    , switch to Iodine (1-5 mol%)  or p-Toluenesulfonic acid (pTSA) .
    
  • Reaction Time: Dihydroquinolines are kinetically stable but thermodynamically unstable relative to their oligomers. Stop the reaction immediately upon consumption of the starting amine, even if the theoretical yield hasn't been reached. Prolonged heating destroys the product.

  • Radical Scavenging: Add a radical inhibitor (e.g., BHT or Hydroquinone) during the workup to prevent oxidative polymerization upon exposure to air.

Issue 2: "Low conversion of -methylaniline."

Diagnosis: Poor condensation with acetone due to sterics or water poisoning.

Corrective Actions:

  • Use Mesityl Oxide: Instead of reacting with acetone directly (which requires in-situ condensation to mesityl oxide), start with Mesityl Oxide directly. This bypasses the most difficult equilibrium step.

  • Solvent System: Avoid protic solvents (ethanol/methanol) which can solvate the nucleophile and reduce reactivity. Use non-polar solvents like Toluene or Xylene to facilitate water removal via azeotrope.

Issue 3: "Difficulty purifying the product from the reaction mixture."

Diagnosis: Similar polarity of starting material and product.

Corrective Actions:

  • Chemical Wash: The product is a tertiary amine. The starting material is a secondary amine.

    • React the crude mixture with Acetic Anhydride or Benzoyl Chloride . The unreacted

      
      -methylaniline will form an amide (non-basic).
      
    • Perform an acid-base extraction. The amide stays in the organic layer; the basic product (1,2,2,4-tetramethyl-1,2-dihydroquinoline) moves to the aqueous acid layer.

  • Vacuum Distillation: The monomer is distillable (approx.

    
    C at 10 mmHg), whereas oligomers are non-volatile.
    

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline via Iodine Catalysis.

ParameterSpecification
Limiting Reagent

-methylaniline (1.0 equiv)
Reagent Acetone (Excess, 3.0 - 5.0 equiv) OR Mesityl Oxide (1.2 equiv)
Catalyst Iodine (

), 5 mol%
Solvent Toluene (for Dean-Stark) or Neat (in pressure vessel)
Temperature

C (Reflux)
Time 6 - 12 Hours (Monitor by TLC/GC)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add

    
    -methylaniline (10.7 g, 100 mmol), Toluene (50 mL), and Iodine (1.27 g, 5 mmol).
    
  • Addition: Add Acetone (excess) or Mesityl Oxide (11.8 g, 120 mmol).

    • Note: If using acetone, add it slowly over time or use a large excess as it is volatile and will reflux. Using Mesityl Oxide is preferred for yield.

  • Reaction: Heat to vigorous reflux (

    
    C). Water will collect in the Dean-Stark trap.
    
  • Monitoring: Check TLC every 2 hours. Look for the disappearance of

    
    -methylaniline.
    
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (100 mL). Wash with saturated

    
     (Sodium Thiosulfate) to remove iodine (color changes from dark to yellow/clear).
    
  • Workup: Wash organic layer with

    
     and Brine.[2][3] Dry over 
    
    
    
    .[2][3]
  • Purification: Concentrate in vacuo. Purify via fractional distillation under reduced pressure to separate the monomer from heavy oligomers.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical "Yield Killer" pathway (Oligomerization) that must be avoided.

G Start N-methylaniline + Acetone Inter1 Mesityl Oxide (In Situ) Start->Inter1 Condensation (-H2O) Waste Oligomers/Tars (Yield Killer) Start->Waste Direct Polymerization Inter2 Michael Adduct (Intermediate) Inter1->Inter2 Michael Addn. (Slow Step) Product 1,2,2,4-tetramethyl- 1,2-dihydroquinoline (TARGET) Inter2->Product Cyclization (I2 Catalyst) Product->Waste Overheating or Strong Acid

Caption: Mechanistic pathway showing the critical divergence between successful cyclization (Green) and oligomerization (Red).

References

  • Skraup-Doebner-Von Miller Quinoline Synthesis Mechanism. Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[4] [Link]

  • Iodine Catalysis in Quinoline Synthesis. Wu, J., Xia, H.-G., & Gao, K. (2006).[5] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation.[5] Organic & Biomolecular Chemistry, 4, 126-129.[5] [Link]

  • Synthesis of TMQ (Trimethyl-dihydroquinoline) Derivatives. Designated as "TMQ" in industrial rubber antioxidant synthesis; the reaction of aniline/acetone over acid catalysts is the foundational chemistry for this derivative. Reference for TMQ structure and synthesis context: [Link][6][7][8][9][10]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Bulk 1,2,2,4-Tetramethylquinoline Production

Welcome to the Technical Support Center for the bulk synthesis and purification of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (CAS 46255-82-7)[1]. This resource is designed for researchers, scale-up chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bulk synthesis and purification of 1,2,2,4-tetramethyl-1,2-dihydroquinoline (CAS 46255-82-7)[1]. This resource is designed for researchers, scale-up chemists, and drug development professionals. Here, we synthesize field-proven methodologies with rigorous chemical causality to help you diagnose, troubleshoot, and optimize your bulk production workflows.

Diagnostic Workflow for Purity Issues

When a bulk batch fails purity specifications, identifying the root cause rapidly is critical to minimizing yield loss. Use the logical workflow below to isolate the primary mode of failure.

DiagnosticWorkflow Start Low Purity Batch Detected CheckTar High Polymeric Tar Content? Start->CheckTar CheckSM Unreacted N-methylaniline? CheckTar->CheckSM No SolTar Reduce Acid Catalyst, Lower Temp (<150°C) CheckTar->SolTar Yes CheckOx Oxidized Quinoline Byproducts? CheckSM->CheckOx No SolSM Optimize Stoichiometry, Remove Water CheckSM->SolSM Yes SolOx Inert Atmosphere (N2), Exclude Light/Heat CheckOx->SolOx Yes

Diagnostic workflow for identifying and resolving low purity issues in bulk synthesis.

Frequently Asked Questions (FAQs) & Causal Analysis

Q1: My bulk batches are heavily contaminated with a thick, dark polymeric tar. What causes this, and how can I prevent it? Causality & Solution: Tar formation is a ubiquitous issue in acid-catalyzed quinoline syntheses (such as Skraup or Doebner-von Miller modifications)[2]. It primarily results from the acid-catalyzed oligomerization of the dihydroquinoline product itself, or the self-condensation of the acetone/mesityl oxide precursor at elevated temperatures[3]. To mitigate this, you must precisely control the catalyst concentration. Industrial optimizations have shown that using a controlled molar ratio of hydrogen fluoride to boron trifluoride (0.2–2/1) significantly suppresses polymerization compared to standard p-toluenesulfonic acid[3]. Furthermore, maintaining the reaction temperature strictly below 150°C and employing a biphasic reaction medium can sequester reactive intermediates, drastically reducing tar formation[2][3].

Q2: I am detecting significant amounts of unreacted N-methylaniline in the final product. Why is the conversion stalling? Causality & Solution: Stalled conversion is typically caused by water accumulation. Because the condensation of N-methylaniline and acetone generates water as a byproduct, its accumulation dilutes and deactivates the acid catalyst[4]. Ensure continuous removal of water using a Dean-Stark trap. If unreacted N-methylaniline persists in the crude mixture, it is notoriously difficult to separate via standard distillation due to overlapping boiling points. To resolve this, convert the crude mixture to a hydrochloride or picrate salt. This allows for the selective crystallization of the quinoline derivative, after which the highly pure free base can be regenerated using a basic wash[4].

Q3: The product is degrading during silica gel column chromatography. Is there an alternative purification method? Causality & Solution: 1,2-dihydroquinolines are highly sensitive to the acidic silanol groups present on standard silica gel, which leads to on-column decomposition or irreversible binding[4]. For bulk purification, vacuum distillation is the industry standard and should replace chromatography[3]. If chromatography is absolutely necessary for isolating a stubborn impurity, you must deactivate the silica gel by pre-treating it with a basic solution—typically by adding 1% triethylamine (NEt₃) to the eluent system to neutralize the acidic sites[4].

Q4: I am seeing oxidized byproducts (fully aromatic quinoliniums) in my NMR spectra. How do I prevent this? Causality & Solution: The 1,2-dihydroquinoline core is susceptible to oxidation and photo-Emde degradation, especially under thermal stress or photochemical conditions[5]. Ensure that the entire reaction, as well as the downstream distillation process, is conducted under a strict inert atmosphere (nitrogen or argon) and protected from direct UV light exposure[5].

Quantitative Data: Impurity Profiling & Mitigation

Impurity ProfileTypical Concentration in CrudeDetection MethodPrimary CausalityMitigation Strategy
Polymeric Tar 15% - 40%Visual (Viscosity), GPCAcid-catalyzed oligomerizationMaintain temp <150°C; optimize HF/BF₃ catalyst ratio[3].
Unreacted N-methylaniline 5% - 15%GC-FID, ¹H NMRWater accumulation stalling reactionContinuous water removal; salt crystallization[4].
Oxidized Quinolines 1% - 5%LC-MS, UV-VisThermal/photochemical oxidationStrict N₂ atmosphere; exclude light during workup[5].
Regioisomers < 2%2D NMR (HSQC/HMBC)Non-selective electrophilic attackLower reaction temperature; utilize bulky acid catalysts.

Step-by-Step Methodology: Optimized Bulk Synthesis & Purification

To ensure a self-validating system, the following protocol integrates continuous monitoring and phase-specific purification to guarantee high-purity 1,2,2,4-tetramethyl-1,2-dihydroquinoline.

Phase 1: Reaction Execution
  • Reactor Preparation: Purge a glass-lined reactor with nitrogen to prevent oxidative degradation of the sensitive dihydroquinoline core[5].

  • Reagent Charging: Charge the reactor with 1.0 molar equivalent of N-methylaniline. Add the acid catalyst system (e.g., a controlled 0.2–2/1 molar ratio of hydrogen fluoride to boron trifluoride, utilizing 0.005 to 0.1 total moles of catalyst per mole of aniline)[3].

  • Condensation: Heat the mixture to 80°C–100°C. Slowly dose in 2.5 molar equivalents of acetone (or mesityl oxide) over 2 hours to maintain controlled exothermicity[3].

  • Water Removal: Continuously remove the water byproduct using a Dean-Stark apparatus to drive the equilibrium forward and prevent catalyst deactivation[4].

Phase 2: Downstream Purification

PurificationWorkflow Crude Crude Reaction Mixture (Post-Reaction) Neutralize Neutralize Acid Catalyst (aq. NaOH) Crude->Neutralize PhaseSep Phase Separation & Extract Organic Layer Neutralize->PhaseSep Distillation Fractional Vacuum Distillation (3-15 Torr) PhaseSep->Distillation Crystallization Optional Salt Formation & Recrystallization Distillation->Crystallization If >98% required Pure Pure 1,2,2,4-Tetramethyl- 1,2-dihydroquinoline Distillation->Pure Standard Bulk Crystallization->Pure

Downstream purification workflow for isolating high-purity 1,2,2,4-tetramethylquinoline.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench by adding a saturated aqueous solution of sodium hydroxide until the aqueous phase reaches pH 9-10[4][6].

  • Extraction: Separate the organic phase. Extract the aqueous phase twice with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers and dry over anhydrous sodium sulfate[4][6].

  • Vacuum Distillation: Transfer the dried organic phase to a vacuum distillation apparatus. Apply a vacuum of 3 to 15 Torr. Discard the initial low-boiling forecuts (unreacted acetone and N-methylaniline). Collect the main fraction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline distilling between 160°C and 190°C[3].

  • Advanced Purification (Optional): If trace N-methylaniline persists, convert the distillate to a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. Isolate the precipitated salt via filtration, then regenerate the free base with aqueous NaOH[4].

References

  • Matrix Fine Chemicals. "1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLINE | CAS 46255-82-7". Available at:[Link]

  • ResearchGate. "Photo-Emde Degradation of 1,2,3,4-Tetrahydroquinolinium Salts". Available at:[Link]

  • Google Patents. "US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline".

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Quinoline N-Methylation

Welcome to the Application Scientist Support Portal. The N-methylation of quinolines via the Menshutkin reaction is a fundamental quaternization process used to generate N-methylquinolinium salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The N-methylation of quinolines via the Menshutkin reaction is a fundamental quaternization process used to generate N-methylquinolinium salts. While seemingly straightforward, achieving high yields and strict regioselectivity can be challenging due to competing nucleophiles, reversible reaction kinetics, and thermal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust and selective N-alkylation.

Diagnostic Workflow

Before adjusting your experimental parameters, use the following diagnostic logic to identify the root cause of your side reactions.

Troubleshooting Start Quinoline N-Methylation Issue Detected Q1 Are there nucleophilic substituents (e.g., -OH)? Start->Q1 A1 Risk: O-Methylation. Action: Protect group or use MeOTf at 0°C. Q1->A1 Yes Q2 Is conversion plateauing with Methyl Iodide? Q1->Q2 No A2 Risk: Reversible Demethylation. Action: Switch to DMS or MeOTf. Q2->A2 Yes Q3 Are tarry byproducts or C-methylation observed? Q2->Q3 No A3 Risk: Thermal Degradation. Action: Lower temp, use precipitating solvent. Q3->A3 Yes

Diagnostic workflow for identifying and resolving N-methylation side reactions.

Troubleshooting Guides & FAQs

Q1: I am trying to N-methylate a hydroxyl-substituted quinoline (e.g., 8-hydroxyquinoline) using methyl iodide, but I am getting a mixture of N-methylated and O-methylated products. How can I improve N-selectivity? A1: O-methylation is a highly competitive side reaction when using reactive alkyl halides under basic or strongly heating conditions[1]. The ambident nature of hydroxyquinolines means that the phenoxide-like oxygen is highly nucleophilic and will compete with the nitrogen atom for the electrophile.

  • The Fix: You have two options based on causality. First, you can use a protecting group (e.g., silyl ether or benzyl) for the hydroxyl group prior to quaternization[2]. Second, if you wish to avoid protection steps, switch to a highly reactive, soft electrophile like methyl trifluoromethanesulfonate (MeOTf) in a polar aprotic solvent (e.g., dichloromethane) at lower temperatures (0°C). MeOTf is a superior methylating agent that kinetically favors the softer nitrogen atom without requiring the harsh heating that promotes O-alkylation[3][4].

Q2: My N-methylation with methyl iodide (MeI) shows incomplete conversion even after 24 hours of reflux. Adding more MeI doesn't push the reaction to completion. Why? A2: This is a classic case of reversible quaternization. The reaction of quinoline with MeI produces N-methylquinolinium iodide[5]. However, the iodide counterion is highly nucleophilic. At elevated temperatures (reflux), the iodide can attack the newly formed N-methyl group, demethylating the product and establishing a thermodynamic equilibrium[6].

  • The Fix: Switch to a methylating agent with a non-nucleophilic counterion. Dimethyl sulfate (DMS) or MeOTf are excellent alternatives[3]. DMS allows for higher reaction temperatures without the volatility loss of MeI and produces a stable, non-nucleophilic methyl sulfate salt, effectively making the reaction irreversible[6][7].

Q3: I am observing dark, tarry degradation products and suspected C-methylation when scaling up my quaternization reaction. How do I prevent this? A3: Quinolines can undergo C-methylation or polymerization under harsh thermal conditions or extended reaction times, particularly when utilizing "magic methyl" reagents or forcing conditions[8]. When using volatile reagents like MeI in sealed tubes, localized overheating often leads to the degradation of the heteroaromatic ring[6].

  • The Fix: Control the stoichiometry strictly (1.05 equivalents of the methylating agent) and reduce the temperature. If using DMS, perform the reaction in an aromatic solvent like toluene or benzene at 40–60°C. This specific solvent choice allows the highly polar N-methylquinolinium methosulfate salt to precipitate out of solution immediately upon formation, physically protecting it from over-alkylation and thermal degradation[7].

Reagent Selection & Quantitative Comparison

Selecting the correct methylating agent dictates the kinetic pathway and the potential for side reactions. Use the table below to match the reagent to your specific substrate needs.

Methylating AgentTypical Reaction TempCounterion NucleophilicityPrimary Side Reaction RiskRecommended Use Case
Methyl Iodide (MeI) 80–100°C (Reflux)High (I⁻)Reversible demethylation, thermal degradation[5][6]Simple, unfunctionalized quinolines where cost is a primary concern.
Dimethyl Sulfate (DMS) 40–60°CLow (MeSO₄⁻)Minimal; highly toxic reagent[7]Large-scale synthesis; preventing reversibility via precipitation[6].
Methyl Triflate (MeOTf) 0–25°CVery Low (OTf⁻)C-methylation if used in large excess[8]Complex substrates with competing nucleophiles; kinetic control[3].
Mechanistic Pathway of Side Reactions

Understanding the reaction kinetics is critical. The diagram below illustrates why elevated temperatures with MeI lead to equilibrium loops and degradation, whereas MeOTf provides an irreversible kinetic trap.

Mechanism Quinoline Quinoline (Substrate) MeOTf MeOTf (Fast, Low Temp) Quinoline->MeOTf Alkylation MeI MeI (Slow, High Temp) Quinoline->MeI Alkylation Product N-Methylquinolinium Salt (Desired) MeOTf->Product Irreversible MeI->Product Equilibrium Side2 C-Methylation / Degradation MeI->Side2 Harsh Conditions Side1 Demethylation (Iodide Attack) Product->Side1 Excess Heat + I⁻ Side1->Quinoline Reversion

Reaction pathways showing desired N-methylation versus temperature-dependent side reactions.

Validated Experimental Protocols
Protocol A: High-Yield N-Methylation using Dimethyl Sulfate (DMS)

Causality: DMS is chosen because the resulting methyl sulfate counterion is non-nucleophilic, preventing reversible demethylation[6][7]. Using toluene as a solvent leverages the polarity difference: the N-methylquinolinium methosulfate salt precipitates, driving the reaction forward via Le Chatelier's principle and protecting the product from over-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline derivative (1.0 eq) in anhydrous toluene to achieve a 0.5 M concentration under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add dimethyl sulfate (1.05 eq) dropwise at room temperature. (Caution: DMS is highly toxic and a suspected carcinogen; perform strictly in a fume hood with appropriate PPE).

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Moderate heat accelerates the Menshutkin reaction without triggering C-methylation[7].

  • Monitoring: A dense crystalline precipitate should form as the reaction progresses. Monitor the supernatant by TLC to confirm the consumption of the starting material.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated solid.

  • Purification: Wash the solid thoroughly with cold diethyl ether to remove any unreacted starting materials and residual DMS. Dry under high vacuum to yield the pure salt.

Protocol B: Selective N-Methylation using Methyl Triflate (MeOTf)

Causality: MeOTf is highly electrophilic, allowing for rapid N-alkylation at low temperatures. This kinetic control is critical when the quinoline substrate contains competing nucleophilic sites (like protected hydroxyls) or is prone to thermal degradation[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted quinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

  • Reagent Addition: Add methyl trifluoromethanesulfonate (1.05 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. The low temperature ensures kinetic control, favoring the more nucleophilic nitrogen over other heteroatoms.

  • Quenching: Carefully quench the reaction with a few drops of methanol to destroy any excess MeOTf.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting oily residue with anhydrous diethyl ether to induce crystallization, yielding the N-methylquinolinium triflate salt.

References

Sources

Optimization

Technical Support Center: Navigating the Stability of 1,2,2,4-Tetramethylquinoline in Aqueous Solutions

Welcome to the technical support center for 1,2,2,4-tetramethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2,2,4-tetramethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. We understand that maintaining the stability of 1,2,2,4-tetramethylquinoline in aqueous solutions is critical for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, mitigate, and prevent degradation.

Troubleshooting Guide: A Proactive Approach to Degradation

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My aqueous solution of 1,2,2,4-tetramethylquinoline has turned yellow/brown. What is causing this discoloration and is my compound compromised?

Answer: Discoloration is a primary visual indicator of degradation for many quinoline-based compounds.[1] This is typically due to one of two main processes:

  • Oxidation: The quinoline ring system, particularly with electron-donating methyl groups, is susceptible to oxidation. This can be initiated by dissolved oxygen in your aqueous solvent, exposure to air, or the presence of trace metal ions that can catalyze oxidative reactions. The resulting oxidized species are often colored.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[1] Exposure to ambient laboratory light or, more severely, UV light can trigger photochemical reactions, leading to the formation of colored byproducts such as hydroxyquinolines.[1]

If your solution is discolored, it is highly likely that the integrity of your 1,2,2,4-tetramethylquinoline is compromised. The presence of these degradation products can interfere with your experiments and lead to a loss of the desired biological or chemical activity. It is strongly recommended to discard the discolored solution and prepare a fresh batch, taking preventative measures.

Question 2: I'm observing a progressive loss of potency and inconsistent results in my assays over time. How can I confirm if this is due to the degradation of 1,2,2,4-tetramethylquinoline?

Answer: A decline in potency and reproducibility are classic signs of compound instability.[1] To scientifically validate that degradation is the root cause, a Forced Degradation Study coupled with a Stability-Indicating HPLC Method is the gold-standard approach.[2][3]

The objective is to intentionally degrade the compound under controlled stress conditions to generate its likely degradation products. By analyzing these stressed samples, you can develop an analytical method that can separate the parent compound from its degradants, allowing you to quantify its stability over time under your specific experimental conditions.

Workflow for Diagnosing Instability

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Confirmation & Analysis A Inconsistent Assay Results / Loss of Potency Observed B Prepare Fresh Stock Solution of 1,2,2,4-tetramethylquinoline A->B Hypothesize Degradation C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C Generate Degradants D Develop Stability-Indicating HPLC-UV/MS Method C->D Develop Separation Method E Analyze Stressed Samples to Identify Degradation Peaks D->E Profile Degradants F Analyze 'Aged' Experimental Sample and 'Fresh' Stock (B) with Method (D) E->F Apply Method for Comparison G Compare Chromatograms: - Decreased Parent Peak in 'Aged' Sample? - Presence of Degradation Peaks from (E)? F->G H Conclusion: Degradation Confirmed G->H If Yes

Caption: Diagnostic workflow to confirm compound degradation.

Question 3: I've confirmed that my 1,2,2,4-tetramethylquinoline is degrading. What are the most critical factors I need to control, and what immediate steps can I take to improve stability?

Answer: The stability of quinoline derivatives in aqueous solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1]

Immediate Mitigation Strategies:

StrategyActionRationale
pH Control Prepare your solutions in a buffered system. The optimal pH will need to be determined experimentally, but starting in the neutral pH range (6.5-7.5) is advisable.The stability of quinoline compounds is highly pH-dependent.[1] Both strongly acidic and alkaline conditions can accelerate hydrolysis and other degradation pathways.[1][4]
Light Protection Store all stock solutions and experimental samples in amber glass vials or wrap clear vials with aluminum foil.[1] Minimize exposure to ambient light during handling.Photodegradation is a significant issue for quinolines.[1] Protecting the solution from light prevents the initiation of photochemical degradation reactions.
Temperature Control Store stock solutions at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage). Avoid repeated freeze-thaw cycles.Elevated temperatures increase the rate of all chemical reactions, including degradation.[1]
Minimize Oxidation Use de-gassed (sparged with nitrogen or argon) high-purity water for solution preparation. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your assay.Dissolved oxygen can lead to oxidative degradation.[5] Using de-gassed solvents and antioxidants can mitigate this pathway.

Frequently Asked Questions (FAQs)

Q: What are the likely degradation pathways for 1,2,2,4-tetramethylquinoline?

A: While specific studies on 1,2,2,4-tetramethylquinoline are limited, we can infer its degradation pathways from studies on quinoline and its derivatives. The primary degradation pathways are likely to be:

  • Oxidation: The electron-rich benzene ring and the methyl groups are susceptible to oxidation, potentially forming hydroxylated derivatives and, with further oxidation, ring-opened products like nicotinic acid.[6]

  • Photodegradation: Upon exposure to UV light, the pyridine ring of the quinoline can be attacked by superoxide radicals, leading to the formation of quinolinones, or the benzene ring can be attacked by hydroxyl radicals to form hydroxyquinolines.[7]

  • Hydrolysis: While the quinoline ring itself is relatively stable to hydrolysis, extreme pH conditions can promote degradation.[4]

Plausible Degradation Pathways of 1,2,2,4-tetramethylquinoline

G cluster_0 Oxidative Stress (O₂, H₂O₂, Metal Ions) cluster_1 Photolytic Stress (UV/Visible Light) cluster_2 pH Stress (Strong Acid/Base) A 1,2,2,4-Tetramethylquinoline B Hydroxylated Derivatives A->B D Quinolinone Derivatives A->D F Hydrolytic Degradants A->F C Ring-Opened Products (e.g., Pyridine Carboxylic Acids) B->C Further Oxidation E Hydroxyquinolines B->E

Caption: Potential degradation routes for 1,2,2,4-tetramethylquinoline.

Q: How should I prepare and store my stock solutions of 1,2,2,4-tetramethylquinoline?

A: For maximum stability, prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol. Aliquot this stock into smaller, single-use volumes in amber vials and store at -20°C or -80°C. When preparing aqueous working solutions, dilute the stock into a de-gassed, pH-controlled buffer immediately before use.

Q: What analytical method should I use to monitor the stability of my compound?

A: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometry (MS) detection is the most common and effective technique.[8][9] A gradient elution will likely be necessary to separate the parent compound from its more polar degradation products. It is crucial to validate that the method is "stability-indicating," meaning it can resolve the parent peak from all potential impurity and degradation peaks.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products and to test the specificity of your analytical method, in line with ICH Q1A(R2) guidelines.[10][11]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1,2,2,4-tetramethylquinoline in a 50:50 mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in foil and kept alongside.

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by your developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an RP-HPLC method capable of separating 1,2,2,4-tetramethylquinoline from its degradation products generated in the forced degradation study.

ParameterRecommended Starting Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA/UV at 254 nm and 280 nm, or Mass Spectrometer
Injection Volume 10 µL

Method Validation:

  • Specificity: Inject all forced degradation samples. The method is specific if the parent peak is resolved from all degradation peaks and the peak purity can be demonstrated using a PDA detector.[1]

  • Linearity, Accuracy, Precision: Perform these validation experiments as per ICH Q2(R1) guidelines.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved February 24, 2026, from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023, February 16). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. (1998). Water Research. Retrieved February 24, 2026, from [Link]

  • Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 24, 2026, from [Link]

  • Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024, May 13). MDPI. Retrieved February 24, 2026, from [Link]

  • analytical methods for detecting impurities in 5,7-Dibromoquinoline - Benchchem. (n.d.).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC. Retrieved February 24, 2026, from [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU. Retrieved February 24, 2026, from [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). Retrieved February 24, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved February 24, 2026, from [Link]

  • Biodegradation of quinoline in crude oil. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015, October 6). PubMed. Retrieved February 24, 2026, from [Link]

  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. (2020, June 15). PubMed. Retrieved February 24, 2026, from [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012, October 30). PubMed. Retrieved February 24, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved February 24, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 24, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 24, 2026, from [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020, December 14). MDPI. Retrieved February 24, 2026, from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. (2024, November 25). MDPI. Retrieved February 24, 2026, from [Link]

  • Atmospheric breakdown chemistry of the new green solvent 2,2,5,5- tetramethyloxolane via gas-phase reactions with OH and Cl. (n.d.). ACP. Retrieved February 24, 2026, from [Link]

  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 24, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 24, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved February 24, 2026, from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021, March 12). Organic Letters. Retrieved February 24, 2026, from [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. (2026, January 12). PubMed. Retrieved February 24, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved February 24, 2026, from [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024, December 29). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2025, July 17). YouTube. Retrieved February 24, 2026, from [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Retrieved February 24, 2026, from [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,2,2,4-Tetramethylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted aniline fro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted aniline from 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMQ) reaction mixtures. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

I. Understanding the Challenge: Aniline and TMQ

The synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, often prepared via the Doebner-von Miller reaction or a related acid-catalyzed condensation of aniline and acetone, frequently results in a crude product containing unreacted aniline.[1][2][3] The structural similarities and comparable polarities of aniline and TMQ can make their separation challenging, especially when their Rf values are close on a Thin Layer Chromatography (TLC) plate.[4]

Key Physicochemical Properties for Separation Strategy

A successful purification strategy hinges on exploiting the differences in the physical and chemical properties of aniline and TMQ.

PropertyAniline1,2,2,4-Tetramethyl-1,2-dihydroquinoline (TMQ)Rationale for Separation
Molecular Weight 93.13 g/mol [5]173.26 g/mol [6]The significant difference in boiling points allows for separation by distillation.
Boiling Point 184.4 °C at 760 mmHg[5]>315 °C (for polymeric form)[7]Aniline is considerably more volatile than the TMQ product.
Basicity (pKa of conjugate acid) ~4.6[5]More basic than aniline (estimated pKa > 5)This difference is the cornerstone of acid-base extraction for separation.
Solubility Soluble in many organic solvents. Aniline hydrochloride is water-soluble.[8]Generally soluble in organic solvents, insoluble in water.[6] The hydrochloride salt may have some aqueous solubility.The differential solubility of the free bases and their respective salts is key to liquid-liquid extraction.

II. Troubleshooting & FAQs: Removing Unreacted Aniline

This section addresses common issues encountered during the purification of TMQ.

Q1: My TLC shows that the Rf values of my product and aniline are very close. How can I improve their separation for effective monitoring?

A1: When standard TLC conditions fail to provide adequate separation, modifying the mobile phase is the first step. Adding a small amount of a basic modifier, such as triethylamine (a few drops in the chromatography chamber), can often improve the separation of basic compounds like aniline and TMQ.[8] The triethylamine competes with the amines for binding sites on the silica gel, which can alter their retention times and improve resolution.

If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the separation of amines.[9]

Q2: I performed an acid wash to remove aniline, but my product is still contaminated. What went wrong?

A2: This is a common issue that can arise from several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the aniline. A 10% aqueous hydrochloric acid (HCl) solution is typically effective.[8]

  • Incomplete Extraction: Aniline hydrochloride has high water solubility, but multiple extractions are often necessary to remove it completely.[8][10][11] Perform at least three washes with the acidic solution, and check the purity of the organic layer by TLC after each wash.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which traps impurities. If an emulsion forms, allow the mixture to stand or add a small amount of brine to help break it. Gentle inversion of the separatory funnel is often sufficient for mixing.

  • Product Basicity: While TMQ is a weaker base than aniline, it can still be protonated by a strong acid. This can lead to some of the product being extracted into the aqueous layer along with the aniline. To mitigate this, use a milder acidic wash (e.g., 1-2M HCl) and carefully monitor the pH.[8]

Q3: Can I use a different acid besides hydrochloric acid for the extraction?

A3: Yes, other mineral acids like sulfuric acid (H₂SO₄) can be used. However, HCl is generally preferred because aniline hydrochloride is highly soluble in water.[8][12] When using other acids, it is important to confirm the solubility of the corresponding anilinium salt in the aqueous phase.

Q4: I'm concerned about product loss during the acid wash. Are there alternative methods for removing aniline?

A4: Absolutely. If your TMQ derivative is particularly acid-sensitive or you are experiencing significant product loss, consider these alternatives:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[13][14][15] A carefully chosen solvent system, often guided by TLC trials, can effectively separate aniline from your product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.

  • Distillation: Given the significant difference in their boiling points, fractional distillation under reduced pressure can be an effective method for removing the more volatile aniline from the TMQ product.[5] This is particularly suitable for larger-scale purifications.

  • Scavenger Resins: Amine-scavenging resins can be used to selectively bind and remove unreacted aniline from the reaction mixture. This can be a clean and efficient method, though it may be more costly for large-scale applications.

III. Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective methods of removing unreacted aniline.

Protocol 1: Acid-Base Extraction

This protocol leverages the difference in basicity between aniline and TMQ.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which both aniline and TMQ are soluble (e.g., dichloromethane, ethyl acetate, or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 10% aqueous HCl.[8]

  • Extraction: Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The upper layer will be the organic phase (depending on the solvent density), and the lower aqueous layer will contain the aniline hydrochloride.

  • Drain and Repeat: Drain the aqueous layer. Repeat the acidic wash (steps 2-4) at least two more times with fresh 10% HCl.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified TMQ.

Protocol 2: Flash Column Chromatography

This protocol is ideal for achieving high purity on a laboratory scale.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., a hexane/ethyl acetate gradient) that gives good separation between aniline and your TMQ product, with the product having an Rf value of approximately 0.3.[9]

  • Column Packing: Pack a glass chromatography column with silica gel or alumina as the stationary phase, using the chosen eluent.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[16]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified TMQ.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude 1,2,2,4-Tetramethylquinoline (with unreacted Aniline) tlc_check Perform TLC Analysis start->tlc_check distillation Vacuum Distillation (for large scale) start->distillation Alternative for large scale good_separation Good Separation on TLC? tlc_check->good_separation acid_wash Acid-Base Extraction good_separation->acid_wash No/Poor column_chromatography Column Chromatography good_separation->column_chromatography Yes purity_check Check Purity (TLC, NMR, etc.) acid_wash->purity_check column_chromatography->purity_check distillation->purity_check pure_product Pure 1,2,2,4-Tetramethylquinoline purity_check->pure_product Pure further_purification Consider Further Purification purity_check->further_purification Impure further_purification->column_chromatography

Caption: Decision workflow for purifying 1,2,2,4-tetramethylquinoline.

V. References

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. (2011). Available at: [Link]

  • Roy, D., et al. (2020). Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst. ResearchGate. Available at: [Link]

  • Aniline Hydrochloride Suppliers. Reachem chemicals. Available at: [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. (2014). Available at: [Link]

  • 2,4-DIMETHYLQUINOLINE. Organic Syntheses. Available at: [Link]

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate. (2025). Available at: [Link]

  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo. Available at: [Link]

  • Wang, Y., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. ProQuest. Available at: [Link]

  • Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Google Patents. Available at:

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (2024). Available at: [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Organic & Biomolecular Chemistry. (2024). Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. (2018). Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Yadav, M. B., et al. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development. Available at: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Chromatography Columns. Chemistry LibreTexts. (2025). Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Available at: [Link]

  • Purify and dry aniline?. Reddit. (2014). Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

  • Separating Compounds by Column Chromatography. Utah Tech University. Available at: [Link]

  • 1,2-dihydro-2,2,4-trimethyl quinoline, polymer. The Good Scents Company. Available at: [Link]

  • Some chemical-physical properties of aniline.. ResearchGate. Available at: [Link]

  • Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds. Google Patents. Available at:

  • Zhang, X., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. PMC. Available at: [Link]

  • 1,2,4,5-Tetrathiane. PubChem. Available at: [Link]

Sources

Optimization

Controlling temperature variables for optimal quinoline ring closure

Topic: Controlling Temperature Variables for Optimal Quinoline Ring Closure Ticket ID: Q-SYNTH-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Introduction: The Thermal Landscape of Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature Variables for Optimal Quinoline Ring Closure Ticket ID: Q-SYNTH-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The Thermal Landscape of Cyclization

Welcome to the Heterocycle Optimization Hub. You are likely here because your quinoline synthesis—whether via Skraup, Friedländer, or Conrad-Limpach—is suffering from tar formation, poor regioselectivity, or violent exotherms.

In quinoline synthesis, temperature is not merely an energy source; it is a molecular switch . It dictates whether you form a kinetic enamine or a thermodynamic amide, and it determines whether your acrolein intermediate cyclizes into a ring or polymerizes into "tar." This guide replaces generic textbook advice with field-proven thermal control protocols.

Module 1: Managing the Skraup/Doebner-von Miller Exotherm

The Challenge: The Skraup synthesis involves the in-situ generation of acrolein from glycerol. This reaction is notoriously autocatalytic and exothermic. If the temperature ramp is too aggressive, the reaction enters a "runaway" state, leading to rapid pressure buildup and the polymerization of acrolein (tar) rather than ring closure.

The Protocol: The "Moderated Ramp" System

Objective: Decouple the acrolein formation rate from the cyclization rate.

Reagents:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (

    
    , conc.)[1][2]
    
  • The Moderator: Ferrous Sulfate (

    
    ) or Boric Acid.
    

Step-by-Step Thermal Logic:

  • The Cold Mix: Combine aniline, glycerol, and the moderator (

    
    ) in the flask.
    
  • Acid Addition (The First Exotherm): Add

    
     dropwise.
    
    • Checkpoint: The temperature will spontaneously rise to ~70–80°C. Do not apply external heat yet. Allow the exotherm to plateau.

  • The Critical Ramp: Apply external heat to reach an internal temperature of 115–120°C.

    • Warning: At ~120°C, the dehydration of glycerol accelerates. If you see sudden vigorous boiling (white foam), remove the heat source immediately . The reaction is now self-sustaining.

  • The Reflux: Only re-apply heat once the spontaneous boiling subsides. Maintain reflux (140–150°C) for 3–4 hours to drive the endothermic aromatization.

Visualizing the Safety Loop

The following diagram illustrates the decision logic for managing the Skraup exotherm.

SkraupSafety start Start: Mix Reagents + FeSO4 acid Add H2SO4 (Dropwise) start->acid temp_check Monitor Internal Temp acid->temp_check ramp Apply Ext Heat Target: 120°C temp_check->ramp Stable (<80°C) spike Sudden Exotherm? (White Foam/Vigorous Boil) ramp->spike cool REMOVE Heat Source (Allow Self-Sustain) spike->cool YES reflux Maintain Reflux (140-150°C) spike->reflux NO (Stable) cool->reflux Boiling Subsides

Caption: Logic flow for managing the autocatalytic exotherm in Skraup synthesis. Note the critical "Remove Heat" step at the onset of self-sustained boiling.[3][4]

Module 2: Kinetic vs. Thermodynamic Control (Conrad-Limpach vs. Knorr)

The Challenge: Reacting an aniline with a


-ketoester can yield two different isomers.[5] The outcome depends entirely on the temperature of the initial condensation step.
  • Kinetic Product (Conrad-Limpach): 4-Hydroxyquinoline (4-Quinolone).[5][6]

  • Thermodynamic Product (Knorr): 2-Hydroxyquinoline (2-Quinolone).[5]

Mechanism & Temperature Causality

The amine nitrogen can attack two electrophiles: the ketone (more reactive) or the ester (less reactive).[5]

  • Low Temperature (<100°C): The amine attacks the most reactive site (ketone) to form an Enamine (Schiff Base) . This is reversible. If you "lock" this in by cyclizing at high heat (

    
    C), you get the 4-isomer.
    
  • Medium Temperature (110–140°C): The kinetic enamine forms but reverts. The amine then attacks the ester (slower, but forms a stable amide bond). This leads to the Amide (Anilide) . Cyclization then yields the 2-isomer.

Comparative Protocol Table
VariableConrad-Limpach (Kinetic) Knorr (Thermodynamic)
Target Isomer 4-Hydroxyquinoline 2-Hydroxyquinoline
Step 1 Temp Room Temp to 60°C 110°C – 140°C
Step 1 Time Long (Overnight)Short (1–2 hours)
Intermediate

-aminoacrylate (Enamine)

-ketoanilide (Amide)
Catalyst Acid catalyst (HCl) often usedNo catalyst initially
Step 2 (Cyclization) Flash Heat to 250°C (Diphenyl ether)Treat with conc.

(100°C)
Why this works? Low temp prevents amide formation. High temp flash cyclizes enamine before it reverts.High temp overcomes activation energy for ester attack; amide is thermodynamically stable.
Visualizing the Regioselectivity Pathway

Regioselectivity cluster_kinetic Conrad-Limpach (Kinetic) cluster_thermo Knorr (Thermodynamic) reactants Aniline + B-Ketoester low_temp Temp < 100°C reactants->low_temp med_temp Temp 110-140°C reactants->med_temp enamine Intermediate: Enamine low_temp->enamine high_heat Flash Heat (250°C) enamine->high_heat prod_4 Product: 4-Hydroxyquinoline high_heat->prod_4 amide Intermediate: Amide (Anilide) med_temp->amide acid_cyc Acid Cyclization amide->acid_cyc prod_2 Product: 2-Hydroxyquinoline acid_cyc->prod_2

Caption: Bifurcation of reaction pathways based on initial temperature control. Note that the 4-isomer requires a low-temperature start followed by a high-temperature finish.

Module 3: Modern Acceleration (Microwave Friedländer)

The Challenge: The Friedländer synthesis (o-aminoaldehyde + ketone) often requires prolonged reflux (24–48 hours) in ethanol, leading to decomposition of the sensitive amino-aldehyde.

The Solution: Microwave irradiation allows for "superheating" of solvents (above boiling point) in sealed vessels, accelerating the rate-limiting aldol condensation step.

Optimized Microwave Protocol
  • Solvent: Ethanol or Solvent-Free (Neat).

  • Catalyst: Solid-supported acid (e.g.,

    
     Montmorillonite) or base (KOH).
    
  • Parameters:

    • Temperature: 120°C – 160°C (Fixed).

    • Time: 5 – 15 minutes.

    • Pressure: Max 250 psi (ensure vessel rating).

  • Troubleshooting: If yield is low, increase temp to 140°C rather than extending time. Prolonged microwave exposure degrades the product.

FAQ & Troubleshooting Matrix

Q: My Skraup reaction turned into a solid black solid that I can't remove from the flask. What happened? A: You likely experienced "runaway polymerization." This happens when the initial heating is too fast. The acrolein polymerizes faster than it reacts with the aniline.

  • Fix: Use the Moderated Ramp (Module 1). Add

    
    . Stop heating immediately when boiling starts.
    

Q: In the Conrad-Limpach synthesis, I am getting a mixture of isomers. Why? A: Your initial mixing temperature was likely too high (allowing some amide formation) or your cyclization ramp was too slow (allowing the enamine to revert/equilibrate).

  • Fix: Mix reagents at room temperature. For the cyclization step, drop the enamine into pre-heated diphenyl ether (250°C) rather than heating them up together. This is called "Flash Cyclization."

Q: Can I use a water bath for the Friedländer reaction? A: Generally, no. The condensation step usually requires temperatures


C (Ethanol reflux) or higher. A water bath limits you to 100°C. An oil bath or microwave reactor is required to overcome the activation energy for the dehydration step.
SymptomProbable CauseCorrective Action
Violent Eruption (Skraup) Rapid acid addition; No moderator.Add acid dropwise; Use

; Cool immediately upon exotherm.
Low Yield (Friedländer) Aldol adduct formed but didn't cyclize.Increase Temp (needs heat to drive

); Switch to Microwave (140°C).
Wrong Isomer (Conrad-Limpach) Initial temp > 80°C.Maintain Step 1 at < 60°C. Ensure Step 2 is instantaneous high heat.
Tarry Residue Polymerization of intermediates.[4]Reduce reaction time; Lower acid concentration; Use Nitrogen atmosphere.

References

  • Organic Syntheses. "Quinoline synthesis via Skraup reaction; 6-Methoxy-8-nitroquinoline." Organic Syntheses, Coll.[7][8] Vol. 3, p. 568 (1955). Link

  • Manske, R. H. F. "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144 (1942). Link

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895 (1939). (Foundational work on Conrad-Limpach kinetics). Link

  • C.aira, M. R., et al. "Microwave-Assisted Synthesis of Quinoline Derivatives." ACS Combinatorial Science (formerly Journal of Combinatorial Chemistry), various issues. (General reference for microwave parameters). Link

  • BenchChem Technical Support. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." (2025).[1][3][4][9] Link

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Tetramethylquinoline Salts in Organic Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling tetramethylquinoline salts. This guide is designed for researchers, chemists, and formulation scientists who encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling tetramethylquinoline salts. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this class of compounds in organic media. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts governing the solubility of tetramethylquinoline salts. Understanding these principles is the first step toward effective troubleshooting.

Q1: What are tetramethylquinoline salts, and what are their typical solubility characteristics?

A: Tetramethylquinoline salts are quaternary ammonium compounds. They consist of a positively charged tetramethylquinolinium cation and an associated counter-ion (anion). The cation has a rigid, aromatic quinoline core, which provides some lipophilic character, but the permanent positive charge on the nitrogen atom makes the molecule ionic. This dual nature often leads to complex solubility behavior. While they are typically soluble in polar solvents, their solubility in a broad range of common organic solvents can be limited.[1] 8-hydroxyquinoline, a related compound, is noted to be almost insoluble in water but readily dissolves in organic solvents like alcohol and acetone.[2]

Q2: The principle of "like dissolves like" suggests my salt should dissolve in a polar organic solvent, but it's not. Why?

A: The "like dissolves like" rule is a useful starting point, but it primarily considers the polarity of the solute and solvent.[3] For salts, solubility is a more complex balance between two major opposing forces:

  • Lattice Energy: This is the strong electrostatic force holding the cations and anions together in the solid crystal lattice. For the salt to dissolve, the solvent molecules must provide enough energy to overcome this force.[4]

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions.[5]

If the lattice energy is exceptionally high, even a favorably polar solvent may not be able to overcome it, resulting in poor solubility. This is common when the counter-ion is small and forms very efficient crystal packing.[6][7]

Q3: How does the choice of counter-ion (anion) fundamentally impact solubility in organic solvents?

A: The counter-ion is a critical, and often overlooked, determinant of a salt's properties.[6][7] Its influence is multifaceted:

  • Size and Charge Delocalization: Small, "hard" anions with a concentrated charge (e.g., Chloride, Bromide) tend to form strong, high-energy crystal lattices, leading to lower solubility in organic media.[6][7] Conversely, large, bulky anions with a delocalized charge (e.g., hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), bis(trifluoromethanesulfonyl)imide (TFSI⁻)) result in weaker crystal lattices (lower lattice energy) that are more easily disrupted by organic solvents.

  • Lipophilicity: The solubility of ions in organic solvents can be enhanced by pairing them with lipophilic counter-ions.[8] A bulky counter-ion with organic character can "shield" the charge and present a more "greasy" exterior to a less polar solvent, improving compatibility and solubility.

  • Hydrogen Bonding: The ability of the counter-ion to participate in hydrogen bonding can also play a role, although this is more dominant in protic solvents.[6][7]

Q4: What is the difference between polar protic and polar aprotic solvents in the context of dissolving salts?

A: Both solvent types have high dielectric constants, but they interact with ions differently:

  • Polar Protic Solvents (e.g., methanol, ethanol, water) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are excellent at solvating both cations and anions.[9] However, their strong hydrogen-bonding network can sometimes make it difficult for less polar solutes to penetrate.[10]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF, acetone) lack O-H or N-H bonds and cannot donate hydrogen bonds, though they can accept them.[9] They possess large dipole moments that allow them to effectively solvate cations. Anions are less strongly solvated in these solvents, which can sometimes be advantageous in certain reactions. For dissolving salts, they are often excellent choices as they provide polarity without the complex hydrogen-bonding network of protic solvents.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides a systematic, problem-and-solution guide for when you encounter poor solubility during your experiment.

Scenario 1: My tetramethylquinoline salt is poorly soluble or insoluble in a standard organic solvent (e.g., Dichloromethane, Acetonitrile).

This is the most common issue. Before resorting to more complex solutions, follow this systematic workflow.

G cluster_0 Initial Observation cluster_1 Step 1: Physical Methods cluster_2 Step 2: Solvent Modification cluster_3 Step 3: Chemical Modification cluster_4 Resolution start Salt Insoluble in Chosen Solvent phys_methods Apply Energy - Heat the mixture - Use an ultrasonic bath start->phys_methods check1 Is it soluble? phys_methods->check1 solvent_mod Systematically Add a Co-Solvent (e.g., 5-10% MeOH, DMSO, or DMF) check1->solvent_mod No success Success: Proceed with Experiment check1->success Yes check2 Is it soluble? solvent_mod->check2 chem_mod Perform Counter-Ion Exchange (e.g., swap Cl⁻ for PF₆⁻ or BF₄⁻) check2->chem_mod No check2->success Yes check3 Is it soluble? chem_mod->check3 check3->success Yes fail Re-evaluate: Consider a different primary solvent or salt derivative check3->fail No

Detailed Action Steps

Step 1: Apply Physical Methods (Heating & Sonication)

  • Causality: You are providing external energy to the system. This energy helps solvent molecules disrupt the salt's crystal lattice, overcoming the lattice energy barrier.[5] Modest heating can significantly increase the solubility of many salts, though care must be taken with thermally sensitive compounds.[11] Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart solid aggregates and enhance solvent-solute interaction at the surface.

  • Protocol:

    • Add your salt to the chosen solvent in a suitable flask.

    • Place the flask in an ultrasonic bath for 10-15 minutes.

    • If still insoluble, gently heat the mixture using a water bath or heating mantle while stirring. Increase the temperature in increments (e.g., to 40 °C, then 60 °C), monitoring for dissolution. Safety Note: Ensure your solvent's boiling point is not exceeded in a sealed container.

    • Allow the solution to cool to room temperature. If the salt remains in solution, you have achieved thermodynamic solubility. If it precipitates, you have only achieved temporary kinetic solubility at a higher temperature.

Step 2: Employ a Co-Solvent

  • Causality: A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound.[12] When you add a small amount of a highly polar co-solvent (like methanol or DMSO) to a moderately polar bulk solvent (like DCM or ethyl acetate), you create "pockets" of higher polarity within the solution. These pockets can more effectively solvate the individual ions of the salt, breaking down the crystal lattice where the bulk solvent failed.[13][14] This can dramatically increase solubility with only a minor change to the overall properties of the solvent system.[15]

  • Protocol for Co-Solvent Screening:

    • In separate small vials, suspend a few milligrams of your salt in 1 mL of your primary organic solvent.

    • To each vial, add a different polar aprotic or protic co-solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, DMSO) dropwise, up to ~10% of the total volume (100 µL).

    • Vortex or sonicate each vial and observe for dissolution.

    • This screening method allows you to quickly identify an effective co-solvent to use on a larger scale.

G

Step 3: Perform a Counter-Ion Exchange (Metathesis)

  • Causality: This is a chemical modification approach. If your salt's insolubility is due to high lattice energy (e.g., a chloride or bromide salt), you can exchange that small anion for a larger, more lipophilic, non-coordinating anion.[8] This process, called salt metathesis, fundamentally alters the salt's physical properties, often drastically increasing its solubility in organic media by lowering the melting point and lattice energy.[4]

  • Protocol for Counter-Ion Exchange (Example: Chloride to Hexafluorophosphate):

    • Dissolve the Starting Salt: Dissolve your tetramethylquinolinium chloride salt in a polar solvent in which it is soluble, such as methanol or water.

    • Prepare the Exchange Salt Solution: In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of a salt containing your desired new anion, such as sodium hexafluorophosphate (NaPF₆) or potassium tetrafluoroborate (KBF₄), in the same solvent. The cation of this salt (Na⁺, K⁺) should be chosen so that its salt with the original anion (NaCl, KCl) is insoluble in a different organic solvent.

    • Mix and Precipitate: Add the exchange salt solution to your tetramethylquinoline salt solution and stir. A precipitate of the inorganic byproduct (e.g., NaCl) will often form if the reaction is done in a solvent where it is insoluble (like ethanol).

    • Isolate the Product: Filter off the inorganic precipitate.

    • Remove Solvent: Remove the solvent from the filtrate under reduced pressure.

    • Purify: The resulting solid is your new tetramethylquinolinium hexafluorophosphate salt. It may need to be washed with a non-polar solvent (like diethyl ether or hexane) to remove any organic impurities, or recrystallized if necessary. The new salt should be tested for solubility in your target organic solvent.

Part 3: Data Tables for Practical Reference

Table 1: Properties of Common Organic Solvents for Salt Dissolution

SolventAbbreviationDielectric Constant (ε) at 20°CTypeGeneral Application Notes
Hexane-1.9Non-polarUnlikely to dissolve any salt. Useful as an anti-solvent for precipitation.[10]
ToluenePhMe2.4Non-polarPoor solvent for salts, but better than alkanes due to polarizability.
Diethyl EtherEt₂O4.3Weakly PolarGenerally a poor solvent for salts.
DichloromethaneDCM9.1Polar AproticA common starting point. Good for moderately lipophilic salts.
Acetone-21Polar AproticGood general-purpose solvent for many organic salts.[2][16]
AcetonitrileACN, MeCN37.5Polar AproticExcellent for dissolving a wide range of salts due to its high polarity.
DimethylformamideDMF38Polar AproticVery strong polar solvent, often capable of dissolving stubborn salts. High boiling point.
Dimethyl SulfoxideDMSO47Polar AproticOne of the most powerful polar aprotic solvents; dissolves many otherwise insoluble salts.[17]
EthanolEtOH25Polar ProticGood solvent for many salts, can act as an effective co-solvent.[18]
MethanolMeOH33Polar ProticHighly polar, excellent for dissolving salts and as a co-solvent.[19]

Data compiled from various sources for relative comparison.[9]

Table 2: Common Counter-Ions for Modifying Organic Solubility

Counter-Ion NameFormulaPropertiesExpected Impact on Organic Solubility
ChlorideCl⁻Small, high charge densityLow
BromideBr⁻Larger than chloride, but still relatively smallLow to Moderate
IodideI⁻Larger and more polarizable than Br⁻Moderate
TetrafluoroborateBF₄⁻Tetrahedral, charge delocalizedHigh
HexafluorophosphatePF₆⁻Octahedral, large, charge highly delocalizedVery High
Triflate (Trifluoromethanesulfonate)CF₃SO₃⁻Good charge delocalization, moderate sizeHigh
Bis(trifluoromethanesulfonyl)imide(CF₃SO₂)₂N⁻ (TFSI)Very large, highly delocalized charge, lipophilicExtremely High
TetraphenylborateB(C₆H₅)₄⁻Extremely large, very lipophilicExtremely High

References

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, [Link][6][7]

  • Counterion. Wikipedia, [Link][8]

  • Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. ResearchGate, [Link][15]

  • Solubility and Choice of Solvents. Save My Exams, [Link][10]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate, [Link][7]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications, [Link][20]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources, [Link][3]

  • Cosolvent – Knowledge and References. Taylor & Francis, [Link][12]

  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. MDPI, [Link][17]

  • Tactics to Improve Solubility. Royal Society of Chemistry, [Link][4]

  • Solubility. University of Toronto, [Link][16]

  • Solubility factors when choosing a solvent. Labclinics, [Link][9]

  • Common-ion effect – Knowledge and References. Taylor & Francis, [Link][21]

  • Quaternary ammonium salts Definition. Fiveable, [Link][1]

  • Solubility. University of Toronto Scarborough, [Link][5]

  • SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Science Publishing, [Link][22]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC, [Link][19]

  • Which specific organic solvent for organic compounds does not dissolve salts?. ResearchGate, [Link][23]

  • Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. MDPI, [Link][24]

  • 17.5: Factors that Affect Solubility. Chemistry LibreTexts, [Link][25]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing, [Link][26]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, [Link][14]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI, [Link][27]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate, [Link][28]

  • Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and its metal chelates. Der Pharma Chemica, [Link][2]

  • (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ResearchGate, [Link][29]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library, [Link][18]

  • Synthesis of Quaternary Heterocyclic Salts. MDPI, [Link][30]

  • Solubility of Organic Compounds. University of Calgary, [Link]

  • Solubilities of Salts in Mixed Solvents. Federal University of Rio Grande do Norte, [Link][11]

  • Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. ResearchGate, [Link][31]

  • Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. MDPI, [Link][32]

  • Quaternary Ammonium Salts. SACHEM, Inc., [Link][33]

Sources

Optimization

Technical Support Center: Drying &amp; Purification of 1,2,2,4-Tetramethylquinolinium Derivatives

Ticket ID: TQ-DRY-001 Status: Active Topic: Moisture Removal from Hygroscopic Quaternary Ammonium Salts Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Problem Context Th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TQ-DRY-001 Status: Active Topic: Moisture Removal from Hygroscopic Quaternary Ammonium Salts Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Problem Context

The Issue: Researchers working with 1,2,2,4-tetramethylquinolinium iodide (and related perchlorate/tetrafluoroborate derivatives) frequently report the material transitioning from a crystalline solid to a sticky gum or oil upon exposure to air.

The Science: These salts are deliquescent . The lattice energy of the quaternary ammonium salt is easily overcome by the hydration energy provided by atmospheric moisture. The "oiling out" is not melting; it is the formation of a saturated aqueous solution on the crystal surface. Water acts as a nucleophilic impurity in subsequent cyanine dye synthesis (e.g., Knoevenagel condensations), hydrolyzing active intermediates (like hemicyanines) and lowering quantum yield.

This guide provides three tiers of drying protocols, ranging from standard maintenance to emergency recovery of "oiled" batches.

Decision Matrix: Selecting the Right Protocol

Before initiating a procedure, assess the physical state of your material using the logic tree below.

DryingDecisionTree Start Current State of Quinolinium Salt State1 Free-flowing powder (Routine Drying) Start->State1 State2 Sticky/Clumped Solid (Surface Hydration) Start->State2 State3 Oiled Out / Goo (Deliquescence) Start->State3 Method1 Protocol A: High-Vacuum Desiccation (P2O5) State1->Method1 State2->Method1 If minor Method2 Protocol B: Trituration & Filtration State2->Method2 Method3 Protocol C: Azeotropic Distillation (The 'Rescue' Method) State3->Method3 Method2->Method1 Final Step Method3->Method1 Final Step

Figure 1: Decision matrix for selecting the appropriate drying technique based on material hydration level.

Protocol A: High-Vacuum Desiccation (The Gold Standard)

Best For: Final polishing of solids that are already solid but contain trace moisture (0.5% - 5%).

The "Why": Heating alone is insufficient. You must lower the partial pressure of water vapor below the equilibrium vapor pressure of the hydrated crystal. Phosphorus Pentoxide (


) is chemically irreversible, unlike Silica gel, making it the only suitable desiccant for quaternary salts.

Equipment:

  • Abderhalden drying pistol OR Vacuum oven.

  • High-vacuum pump (< 1 mbar).

  • Desiccant:

    
     (Phosphorus Pentoxide) or KOH pellets (if acidic residues are suspected).
    

Step-by-Step:

  • Surface Area Maximization: Gently crush any large crystals. Trapped solvent pockets inside the lattice will not escape from large crystals, even under vacuum (a phenomenon known as "case hardening").

  • The Boat: Place the salt in a chemically inert boat (porcelain or borosilicate glass). Do not use aluminum weigh boats; iodide salts can corrode them.

  • Desiccant Setup: Charge the drying chamber with fresh

    
    .
    
  • The Ramp (Critical):

    • Hour 0-2: Apply vacuum at Room Temperature . Reason: Applying heat immediately can melt the hydrated salt, trapping water inside a glassy matrix.

    • Hour 2-12: Increase temperature to 60°C .

    • Hour 12-24: If the salt has a high melting point (>200°C), increase to 80-100°C .

  • Inert Break: Backfill the oven with Dry Nitrogen or Argon. Never open a hot vacuum oven to humid air; the salt will flash-absorb moisture.

Protocol C: Azeotropic Distillation (The "Rescue" Method)

Best For: Recovering salts that have turned into oil or gum.

The "Why": You cannot filter an oil. You must dissolve it to release the water, then remove the water via a lower-boiling binary mixture (azeotrope).[1]

  • Toluene forms an azeotrope with water (bp 84°C) but will not dissolve the quinolinium salt.

  • Acetonitrile (ACN) dissolves the salt and mixes with Toluene.

Workflow:

Azeotrope Step1 1. Dissolve Oil in Acetonitrile (ACN) Step2 2. Add Toluene (3:1 Ratio Toluene:ACN) Step1->Step2 Homogeneous Soln Step3 3. Rotovap / Distill (Water leaves with Toluene) Step2->Step3 Azeotrope bp ~76-84°C Step4 4. Precipitation (Salt crashes out as dry solid) Step3->Step4 Solvent Removal Step5 5. Filter under Argon Step4->Step5

Figure 2: Azeotropic drying workflow using the Toluene-Acetonitrile system.

Step-by-Step:

  • Dissolution: Dissolve the "oiled" quinolinium salt in the minimum amount of dry Acetonitrile (or Methanol, though ACN is preferred due to easier removal).

  • The Carrier: Add Toluene (approx. 3-5x the volume of ACN). The solution may turn cloudy; this is fine.

  • Evaporation: Use a rotary evaporator (Rotovap).

    • Bath temp: 45-50°C.

    • Vacuum: Moderate.

    • Mechanism:[2][3][4][5][6][7][8] The Toluene/Water azeotrope boils off first, carrying the moisture. As the mixture concentrates, the dry salt will precipitate.

  • Repeat: Redissolve the residue in fresh ACN/Toluene and repeat 2-3 times.

  • Final Isolation: The result should be a fine powder. Transfer immediately to Protocol A (Vacuum Desiccation) to remove trace solvent.

Quality Control: Validating Dryness (NMR)

Visual inspection is unreliable. Use Proton NMR (


H-NMR) to quantify residual water.

Critical Warning: The chemical shift (


) of water changes depending on the deuterated solvent used.[7] A common error is mistaking the water peak for a solvent impurity.
Deuterated SolventWater Signal (

ppm)
Notes
DMSO-

3.33 Water is distinct and sharp.[7][9] Best for quantification.
Chloroform-

(

)
1.56 Water peak is broad and varies with concentration.
Methanol-

4.87 Hard to distinguish from -OH exchangeables.
Acetonitrile-

2.13 Often overlaps with solvent satellite peaks.

Acceptance Criteria: For sensitive cyanine dye synthesis, the integral of the water peak (relative to the single proton on the quinolinium ring) should correspond to < 0.1 molar equivalents .

Troubleshooting & FAQs

Q1: My salt turned yellow/brown during drying. Is it ruined?

  • Diagnosis: This is likely Iodide Oxidation .

    
    . This happens if you heat iodide salts in the presence of oxygen.
    
  • Fix: Wash the solid with cold diethyl ether (removes free Iodine, which is brown). Recrystallize if necessary.

  • Prevention: Always dry under vacuum or inert gas (Argon) . Never heat in a static air oven.

Q2: I dried it, but it became sticky again in seconds on the balance.

  • Diagnosis: Extreme hygroscopicity.[10]

  • Fix: Do not weigh on an open balance.

    • Tare a vial with a septum cap.

    • Add the salt inside a glovebox or glovebag.

    • Weigh the closed vial.

    • Inject solvent through the septum to dissolve the salt before exposing it to the reaction vessel.

Q3: Can I use Ethanol/Benzene instead of ACN/Toluene?

  • Answer: Yes, Ethanol/Benzene is a classic azeotrope, but Benzene is carcinogenic. Ethanol/Toluene is a safer alternative, but Ethanol hydrogen-bonds strongly to the salt, making the final traces harder to remove than Acetonitrile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying organic salts and solvents).

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973–2012. (Details the sensitivity of cyanine synthesis to moisture and impurities).

  • Burfield, D. R., et al. (1981). "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 46(30), 629–631. (Establishes P2O5 as the superior desiccant for removing trace water).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 62(21), 7512–7515. (The standard for identifying water peaks in NMR).

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of 1,2,2,4-Tetramethylquinoline: A Comparative Characterization Guide

Topic: Comparative Guide: FTIR Spectral Analysis of 1,2,2,4-Tetramethylquinoline Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: FTIR Spectral Analysis of 1,2,2,4-Tetramethylquinoline Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

1,2,2,4-Tetramethylquinoline (often a specific derivative of the dihydroquinoline class, specifically 1,2,2,4-tetramethyl-1,2-dihydroquinoline ) represents a critical scaffold in medicinal chemistry and polymer stabilization. Unlike the fully aromatic quinoline, this molecule possesses a gem-dimethyl group at the C2 position and an N-methyl group, disrupting aromaticity in the heterocyclic ring and creating a distinct "enamine-like" electronic environment.

This guide objectively compares the efficacy of Fourier Transform Infrared Spectroscopy (FTIR) in characterizing this molecule against high-resolution alternatives like Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) . It focuses on the specific spectral "fingerprint" required to distinguish 1,2,2,4-tetramethylquinoline from its unmethylated precursor (2,2,4-trimethyl-1,2-dihydroquinoline, widely known as TMQ).

FTIR Spectral Fingerprint: Functional Group Analysis

The FTIR spectrum of 1,2,2,4-tetramethylquinoline is defined by the interplay between its aromatic benzene ring and the partially saturated, N-substituted heterocyclic ring.

Key Functional Group Assignments

The following table details the diagnostic bands necessary for identification.

Functional GroupWavenumber (

)
Vibrational ModeDiagnostic Significance
Aliphatic C-H 2980 – 2850Stretch (asym/sym)Dominant due to four methyl groups (N-Me, C2-Me₂, C4-Me).
Aromatic C-H 3010 – 3060StretchWeak intensity; indicates the presence of the fused benzene ring.
Enamine C=C 1645 – 1660StretchCharacteristic of the

double bond in the dihydroquinoline ring.
Aromatic Ring 1600, 1580, 1480Ring Breathing"Quinoline skeletal" vibrations; confirms the benzo-fusion.
Gem-Dimethyl 1385 & 1365Bending (Doublet)Critical: The "gem-dimethyl doublet" confirms the 2,2-substitution pattern.
C-N (Tertiary) 1250 – 1320StretchShifted relative to secondary amines; confirms N-methylation.
N-H ABSENT StretchPrimary Differentiator: The lack of a peak at 3300–3400

distinguishes this from standard TMQ.

Expert Insight: The most common error in analyzing this compound is misidentifying the C=C enamine stretch (~1650


) as a carbonyl or imine. In 1,2-dihydroquinolines, this band is highly characteristic and conjugation-dependent.

Comparative Performance: FTIR vs. Alternatives

While FTIR is the industry standard for rapid identification, it has limitations compared to complementary techniques.

Table 2: Analytical Technique Comparison
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR (400 MHz)
Primary Utility Functional group ID (Dipole changes).Backbone structure (Polarizability).Exact proton counting & connectivity.
Methyl Specificity Moderate: Clusters all methyls (C-Me & N-Me) into 2900 region.Low: C-H region often congested; better for skeletal modes.High: Distinct singlets for N-Me (~2.9 ppm) vs C-Me (~1.2 ppm).
Differentiation Excellent for detecting absence of N-H (purity check).Superior for analyzing the C=C double bond symmetry.Definitive proof of N-methylation ratio.
Sample Prep KBr Pellet or ATR (Solid/Liquid).[1]Non-destructive; no sample prep.Requires deuterated solvent (

).
Throughput High (Seconds).High (Seconds).Low (Minutes to Hours).
Comparative Analysis
  • FTIR vs. NMR: FTIR is superior for rapid Pass/Fail quality control . If the N-H stretch (3350

    
    ) appears, the methylation reaction is incomplete. However, FTIR cannot easily quantify the position of the methyl groups (e.g., distinguishing 1,2,2,4- from 1,2,3,4- isomers) without reference standards. NMR is required for structural elucidation.
    
  • FTIR vs. Raman: Raman is preferable if the sample is in an aqueous solution or inside glass packaging. However, FTIR provides a stronger signal for the polar C-N bonds crucial to this quinoline derivative.

Experimental Protocol: FTIR Characterization

Objective: Obtain a high-resolution spectrum to validate the N-methylated dihydroquinoline structure.

Materials
  • Sample: >98% purity 1,2,2,4-tetramethylquinoline (viscous liquid or low-melting solid).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or ZnSe ATR crystal.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect a 32-scan background spectrum (air) at 4

      
       resolution.
      
  • Sample Application:

    • For ATR: Apply 10-20 mg of sample directly to the crystal. Apply pressure using the anvil until the force gauge reads ~80-100 units.

    • For Transmission (KBr): Grind 2 mg of sample with 200 mg dry KBr. Press into a transparent pellet at 10 tons pressure.

  • Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Scans: 32 (Screening) or 64 (Publication quality).

    • Resolution: 4

      
      .[2]
      
  • Data Processing:

    • Apply baseline correction (linear or polynomial).

    • Normalize the C-H aliphatic stretch (approx. 2960

      
      ) to 1.0 absorbance units for comparative overlay.
      

Structural Validation Logic (Workflow)

The following diagram illustrates the decision pathway for confirming the identity of 1,2,2,4-tetramethylquinoline using FTIR as the primary screen, backed by NMR.

ValidationWorkflow Start Crude Product (Methylation Reaction) FTIR_Step Step 1: FTIR Analysis (ATR/KBr) Start->FTIR_Step Check_NH Check 3300-3400 cm⁻¹ (N-H Stretch) FTIR_Step->Check_NH NH_Present Peak Detected: Incomplete Methylation Check_NH->NH_Present Yes NH_Absent No Peak: N-Alkylation Likely Check_NH->NH_Absent No Reprocess Fail: Reprocess/Purify NH_Present->Reprocess Check_Doublet Check 1360-1385 cm⁻¹ (Gem-Dimethyl) NH_Absent->Check_Doublet Doublet_Yes Doublet Present: 2,2-Substitution Confirmed Check_Doublet->Doublet_Yes Yes Doublet_No Single/No Peak: Ring Rearrangement Check_Doublet->Doublet_No No NMR_Validation Step 2: 1H-NMR (Quantify N-Me vs C-Me) Doublet_Yes->NMR_Validation Doublet_No->Reprocess Final_QC Pass: 1,2,2,4-Tetramethylquinoline NMR_Validation->Final_QC

Caption: Logic flow for validating 1,2,2,4-tetramethylquinoline structure. FTIR serves as the rapid "gatekeeper" for N-methylation success.

References

  • SpectraBase. (2025).[3] 1,2-Dihydro-2,2,4-trimethylquinoline FTIR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

  • PubChem. (2025). 2,2,4-Trimethyl-1,2-dihydroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbonitrile. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Activities of 1,2,2,4-Tetramethylquinoline and BHT

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of antioxidant compounds, both synthetic and natural, 1,2,2,4-tetramethylquinoline (TMQ) and Butylated Hydroxytoluene (BHT) have carve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant compounds, both synthetic and natural, 1,2,2,4-tetramethylquinoline (TMQ) and Butylated Hydroxytoluene (BHT) have carved out significant roles, albeit in different domains. This guide provides an in-depth technical comparison of their antioxidant activities, delving into their mechanisms of action, application contexts, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Introduction: Two Antioxidants, Divergent Applications

Oxidative degradation is a ubiquitous process that affects a wide array of materials, from industrial polymers to biological macromolecules. Antioxidants are crucial in mitigating this damage by neutralizing reactive free radicals. While both 1,2,2,4-tetramethylquinoline (more commonly known in its dihydro form, 2,2,4-trimethyl-1,2-dihydroquinoline or TMQ) and Butylated Hydroxytoluene (BHT) are potent synthetic antioxidants, their primary applications differ significantly.

BHT is a well-established food and cosmetic preservative

Validation

Precision Analytics: UV-Vis Absorption Maxima Validation for Tetramethylquinoline Derivatives

Executive Summary Tetramethylquinoline (TMQ) derivatives represent a class of electron-rich N-heterocycles often utilized as ligands in catalysis or intermediates in pharmaceutical synthesis. Unlike simple quinoline, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetramethylquinoline (TMQ) derivatives represent a class of electron-rich N-heterocycles often utilized as ligands in catalysis or intermediates in pharmaceutical synthesis. Unlike simple quinoline, the steric and electronic influence of four methyl groups induces significant bathochromic (red) shifts and hyperchromic effects in the UV-Vis spectrum.

This guide moves beyond basic spectral scanning. It establishes a self-validating protocol to confirm absorption maxima (


) by cross-referencing direct UV-Vis spectrophotometry against HPLC-PDA (Photodiode Array) and theoretical TD-DFT models. The goal is to distinguish genuine electronic transitions from matrix interferences and solvent artifacts.
Part 1: The Challenge of Chromophores

The quinoline core exhibits two primary electronic transitions:

  • 
     transitions:  High intensity, typically found in the UV region (200–250 nm).
    
  • 
     transitions:  Lower intensity, involving the nitrogen lone pair, often appearing as a shoulder or weak band in the near-UV (300–320 nm).
    

The Methyl Effect: In tetramethylquinoline, the four methyl groups act as auxochromes . Through hyperconjugation, they donate electron density to the aromatic ring, destabilizing the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: The energy gap (

    
    ) decreases, causing the 
    
    
    
    to shift to longer wavelengths compared to unsubstituted quinoline.
  • Risk: If your measured

    
     matches unsubstituted quinoline exactly, your sample is likely degraded or lacks the methyl substitutions.
    
Part 2: Comparative Analysis of Validation Methods

To validate the


 of TMQ, we cannot rely on a single method. We must triangulate data using Direct UV-Vis , HPLC-PDA , and Computational Prediction .
Table 1: Methodological Comparison Matrix
FeatureMethod A: Direct UV-Vis Method B: HPLC-PDA (Gold Standard) Method C: TD-DFT (Theoretical)
Primary Output Raw Absorbance SpectrumRetention Time + Spectral SlicePredicted Vertical Excitation Energy
Purity Sensitivity Low. Co-eluting impurities sum into the signal.High. Physically separates impurities before spectral scan.N/A. Assumes 100% pure ideal gas/solvated model.
Solvent Flexibility High (Any transparent solvent).Limited (Must match mobile phase compatibility).Infinite (Simulated PCM models).
Validation Role Routine QC & Concentration check.Confirmation of

specificity.
Confirmation of electronic state assignment.
Cost/Time Low / < 5 minsHigh / 30-60 minsMedium / Hours (Computational cost)
Expert Insight: Why HPLC-PDA is Non-Negotiable

Direct UV-Vis is prone to "spectral summing." If a synthesis byproduct (e.g., a trimethyl isomer) is present, it will slightly broaden or shift the observed peak. HPLC-PDA is the only method that validates that the


 belongs exclusively to the TMQ molecule  by correlating the spectrum to a single chromatographic peak.
Part 3: The Self-Validating Experimental Protocol

This protocol uses an Acid-Shift Validation step. Since quinolines are weak bases (


 for quinoline, higher for TMQ due to electron donation), protonating the nitrogen significantly alters the 

transition. This serves as a chemical "fingerprint" to confirm the signal originates from the quinoline core.
Phase 1: Instrument Qualification (The Zero-Point)

Before analyzing samples, validate the spectrophotometer’s wavelength accuracy.

  • Standard: Use NIST SRM 2034 (Holmium Oxide Solution) .

  • Criterion: The instrument must identify the intrinsic holmium peaks (e.g., 241.5 nm, 361.5 nm) within

    
     nm.
    
  • Action: If the instrument fails this check, all subsequent

    
     data is invalid.
    
Phase 2: Sample Preparation & Scanning

Solvent Choice: Methanol (Cutoff: 205 nm) is preferred over Acetone (Cutoff: 330 nm) which masks the primary region.

  • Baseline: Perform a dual-beam zeroing using pure methanol in matched quartz cuvettes.

  • Scan 1 (Neutral): Dissolve TMQ in methanol (

    
     M) and scan 200–400 nm. Record 
    
    
    
    .
  • Scan 2 (Acidified): Add 20

    
    L of 0.1 M HCl to the cuvette. Invert to mix. Scan immediately. Record 
    
    
    
    .

Validation Logic:

  • The

    
     transition (typically ~300-320 nm) should disappear or blue-shift significantly upon protonation because the nitrogen lone pair is now bound to a proton and unavailable for excitation.
    
  • If the spectrum does not change upon acidification, the chromophore is NOT a quinoline derivative.

Phase 3: Derivative Spectroscopy

To pinpoint the exact


 in the presence of broad shoulders:
  • Calculate the First Derivative (

    
    ) .
    
  • The zero-crossing point of the first derivative corresponds exactly to the

    
     of the zero-order spectrum.
    
Part 4: Visualization of Workflows
Diagram 1: The Validation Decision Tree

This workflow illustrates the logical steps to validate the spectral data.

TMQ_Validation_Workflow Start Start: TMQ Sample Inst_Check Instrument Check (NIST SRM 2034) Start->Inst_Check Solvent_Prep Solvent Selection (Methanol, Cutoff < 205nm) Inst_Check->Solvent_Prep Scan_Neutral Scan 1: Neutral pH (Record Neutral Lambda Max) Solvent_Prep->Scan_Neutral Scan_Acid Scan 2: Acidified (HCl) (Protonate Nitrogen) Scan_Neutral->Scan_Acid Decision_Shift Did Spectral Profile Change? (n->pi* suppression) Scan_Acid->Decision_Shift HPLC_Ver Cross-Validate with HPLC-PDA (Check Peak Purity) Decision_Shift->HPLC_Ver Yes (Shift Observed) Fail INVALID: Contaminant or Non-Quinoline Species Decision_Shift->Fail No (No Shift) HPLC_Ver->Fail Co-eluting Impurities Success VALIDATED Lambda Max HPLC_Ver->Success Single Peak Confirmed

Caption: Logical workflow for validating Tetramethylquinoline absorption maxima, incorporating instrument calibration and chemical verification.

Diagram 2: Electronic Transitions & Solvent Effects

This diagram visualizes the mechanism behind the spectral shifts used in the validation protocol.

Electronic_Transitions cluster_0 Ground State (n) cluster_1 Excited State (pi*) N_LonePair Nitrogen Lone Pair Pi_Star Anti-bonding Pi* Methyl Methyl Substitution (Auxochrome) Methyl->Pi_Star Stabilizes (Lowers Energy) Red Shift Acid Acid Addition (H+) Acid->N_LonePair Binds Lone Pair Removes n->pi* Transition Solvent Polar Solvent (Methanol) Solvent->N_LonePair H-Bond Stabilization Blue Shift (n->pi*) Solvent->Pi_Star Dipole Stabilization Red Shift (pi->pi*)

Caption: Mechanistic view of how methyl groups, solvents, and pH affect the electronic energy levels of the quinoline core.

References
  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2014). Standard Reference Material® 2034: Holmium Oxide Solution Wavelength Standard.[4][5][6][7] NIST Certificates.[5][8] [Link][5]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Referenced for electronic transition mechanisms in N-heterocycles). [Link]

  • Shimadzu Corporation. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Application Notes. [Link]

Sources

Comparative

Elemental analysis standards for confirming 1,2,2,4-tetramethylquinoline composition

Analytical Purity and Composition Standards for 1,2,2,4-Tetramethylquinoline: A Comparative Methodological Guide Executive Summary 1,2,2,4-Tetramethyl-1,2-dihydroquinoline (commonly referred to as 1,2,2,4-tetramethylquin...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity and Composition Standards for 1,2,2,4-Tetramethylquinoline: A Comparative Methodological Guide

Executive Summary

1,2,2,4-Tetramethyl-1,2-dihydroquinoline (commonly referred to as 1,2,2,4-tetramethylquinoline, CAS: 46255-82-7) is a critical heterocyclic scaffold utilized in the synthesis of antioxidants, pharmaceutical intermediates, and specialized fluorophores[1][2]. Confirming its exact elemental composition (C13H17N) and bulk purity is a strict regulatory and scientific requirement before downstream application. This guide compares Combustion Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), establishing a self-validating analytical workflow grounded in American Chemical Society (ACS) characterization guidelines[3][4].

Theoretical Composition & Baseline Metrics

To establish a baseline for empirical testing, the theoretical mass fractions of 1,2,2,4-tetramethylquinoline must be defined based on its molecular formula.

Table 1: Theoretical Elemental Composition of 1,2,2,4-Tetramethylquinoline (C13H17N)

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical PercentageACS Acceptable Range (±0.4%)
Carbon (C) 12.01113156.14383.37%82.97% – 83.77%
Hydrogen (H) 1.0081717.1369.15%8.75% – 9.55%
Nitrogen (N) 14.007114.0077.48%7.08% – 7.88%

(Total Molecular Weight: 187.286 g/mol )

Comparative Analysis of Analytical Modalities

While modern laboratories heavily rely on spectroscopic methods, relying solely on them can mask bulk impurities. Here is how the three primary modalities compare when characterizing 1,2,2,4-tetramethylquinoline:

Table 2: Performance Comparison of Analytical Modalities for Compositional Verification

ParameterCombustion EA (CHNS)HRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Function Absolute bulk elemental compositionExact molecular mass & formulaStructural connectivity & ratio
Detection of Inorganics Yes (Indirectly via % deviation)No (Salts are often suppressed)No (NMR-silent salts missed)
Detection of Water Yes (Alters %H and %O balance)No (Solvent/water lost in vacuum)Yes (If exchanging, broad peak)
Sensitivity Milligram scale (1-2 mg)Picogram/Nanogram scaleMicrogram/Milligram scale
Standard Compliance ACS Gold Standard for Purity[3]ACS Standard for Identity[4]USP/Ph. Eur. Assay Standard
Expertise & Experience: The Causality of Method Selection

Why is Combustion EA still mandated by top-tier chemistry journals despite the advent of sub-ppm HRMS? The causality lies in the blind spots of spectroscopic techniques. HRMS confirms that the molecule exists in the sample by measuring the mass-to-charge ratio of ionized fragments[3]. However, HRMS cannot determine if the bulk powder is 99% pure or 50% contaminated with NaCl or silica gel, because these inorganic impurities do not ionize under the same conditions[5]. Similarly, NMR-silent impurities will artificially inflate the apparent purity if only relative integration is used[5].

Combustion EA burns the entire sample; if a batch of 1,2,2,4-tetramethylquinoline contains 10% inorganic salts from a sloppy workup, the Carbon percentage will drop from 83.37% to ~75%, immediately flagging the batch as impure. Thus, EA serves as an irreplaceable orthogonal check for bulk homogeneity[5][6].

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the characterization of 1,2,2,4-tetramethylquinoline must follow a sequential, self-validating protocol.

Protocol A: Step-by-Step Combustion Elemental Analysis (CHNS)

Objective: Verify bulk purity within the ACS mandated ±0.4% deviation limit[6].

  • Sample Preparation: Dry the 1,2,2,4-tetramethylquinoline sample under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove trace volatile solvents and adsorbed atmospheric moisture.

  • Calibration: Calibrate the elemental analyzer using a high-purity standard such as acetanilide (C=71.09%, H=6.71%, N=10.36%). Ensure the standard brackets the expected nitrogen range.

  • Weighing: Using a microbalance (accuracy ±1 µg), weigh exactly 1.500 mg to 2.000 mg of the analyte into a combustible tin capsule. Seal the capsule tightly to exclude trapped air.

  • Combustion: Drop the capsule into the combustion reactor heated to 950–1000°C in an oxygen-rich environment. The tin creates an exothermic flash, driving the local temperature to ~1800°C, ensuring complete oxidation to CO2, H2O, and NOx.

  • Reduction & Separation: Pass the combustion gases through a copper reduction column at 600°C to reduce NOx to N2 gas and scrub excess oxygen. Separate the gases using a specialized GC column.

  • Quantification: Detect the eluted gases via a Thermal Conductivity Detector (TCD).

  • Validation Check: If the found values are C: 83.20%, H: 9.10%, N: 7.40%, the maximum deviation is 0.17% (Carbon), which is well within the ≤0.4% ACS requirement, confirming >95% bulk purity[6].

Protocol B: Orthogonal Validation via HRMS (ESI-TOF)

Objective: Confirm the exact isotopic mass to rule out isobaric impurities.

  • Dissolve 1 mg of the EA-validated 1,2,2,4-tetramethylquinoline in 1 mL of LC-MS grade Methanol with 0.1% Formic Acid to promote protonation.

  • Inject 1 µL into the ESI-TOF mass spectrometer.

  • Acquire data in positive ion mode. The calculated exact mass for [C13H17N + H]⁺ is 188.1434.

  • If the found mass is 188.1430, the mass error is 2.1 ppm (acceptable limit is <5 ppm).

Workflow Visualization

The following diagram illustrates the logical relationship and decision tree of the self-validating analytical workflow.

G N1 1,2,2,4-Tetramethylquinoline Synthesis & Purification N2 Combustion EA (CHNS) Bulk Purity Check N1->N2 1-2 mg sample N3 Pass: Deviations ≤ ±0.4% (No Inorganic Salts/Water) N2->N3 C, H, N match N4 Fail: Deviations > ±0.4% (Contaminated Batch) N2->N4 C, H, N mismatch N5 HRMS (ESI-TOF) Exact Mass Confirmation N3->N5 Orthogonal testing N7 Re-purification (Recrystallization / Chromatography) N4->N7 Feedback loop N6 qNMR Analysis Structural & Isomeric Purity N5->N6 Mass error < 5 ppm N7->N1 Reprocess

Self-validating analytical workflow for confirming 1,2,2,4-tetramethylquinoline composition.

References

  • Title: ACS Research Data Guidelines: Elemental Analysis Source: acs.org URL: [Link]

  • Title: Guidelines for Characterization of Organic Compounds Source: acs.org URL: [Link]

  • Title: 1,2,2,4-TETRAMETHYL-1,2-DIHYDROQUINOLINE | CAS 46255-82-7 Source: matrix-fine-chemicals.com URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Rhodamine F: A novel class of fluorous ponytailed dyes for bioconjugation Source: researchgate.net URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dihydro-2,2,4-trimethylquinoline

Introduction 1,2-Dihydro-2,2,4-trimethylquinoline, often encountered in its polymerized form, is a crucial antioxidant used in the rubber and polymer industries. Its derivatives are also explored in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-Dihydro-2,2,4-trimethylquinoline, often encountered in its polymerized form, is a crucial antioxidant used in the rubber and polymer industries. Its derivatives are also explored in medicinal chemistry for their potential therapeutic applications.[1] While its utility is significant, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory and manufacturing personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring that every procedure is a self-validating system of safety.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of 1,2-dihydro-2,2,4-trimethylquinoline is the foundational step in risk mitigation. This compound presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.

  • Acute/Chronic Health Hazards: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides.[2] While some safety data sheets suggest no adverse effects from inhalation or skin contact are expected with the polymerized form under normal conditions, dusts may irritate the respiratory tract, skin, and eyes.[3] For the non-polymerized form and its derivatives, there is potential for more significant health effects, including liver and kidney toxicity with prolonged exposure.[4]

  • Physical Hazards: This chemical is combustible, and its dust can form explosive mixtures in the air.[3][5] Therefore, all sources of ignition must be rigorously controlled.[5]

  • Environmental Hazards: It is considered harmful to aquatic life with long-lasting effects, mandating careful handling and disposal to prevent environmental release.[3][6]

The causality is clear: the potential for respiratory, skin, and eye irritation, coupled with its combustible nature, dictates a multi-layered PPE approach. We don't just wear PPE; we wear specific PPE to counter specific, identified risks.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even discuss PPE, it is critical to acknowledge the hierarchy of controls. The most effective safety measures involve eliminating the hazard or substituting it with a safer alternative. When that is not feasible, engineering controls (e.g., fume hoods, ventilated enclosures), followed by administrative controls (e.g., standard operating procedures, training), are the next lines of defense. PPE is the essential final barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection, use, and maintenance.

Recommended Personal Protective Equipment (PPE)

The level of PPE required is dictated by the scale of the operation and the potential for exposure. The following recommendations are based on a thorough risk assessment for common laboratory and research activities.

Eye and Face Protection

Direct contact with the eyes can cause temporary irritation.[3] In scenarios with a potential for splashes, such as when directly handling the liquid product or preparing solutions, chemical splash goggles are mandatory.[7] For larger-scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[7][8] Standard safety glasses with side shields may be sufficient for low-risk activities involving small quantities in a well-ventilated area.[7][9]

Respiratory Protection

Given that dusts can irritate the respiratory tract and toxic fumes are emitted upon decomposition, respiratory protection is a critical consideration.[2][3]

  • Low Dust/Vapor Potential: For handling small quantities in a certified chemical fume hood, respiratory protection may not be required.

  • Moderate Dust/Vapor Potential: If handling the powder outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator is necessary. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient.[9]

  • High Exposure or Emergency Situations: For higher-level protection, or in the event of a large spill, a full-face respirator with combination organic vapor/acid gas/particulate cartridges (OV/AG/P99 or ABEK-P2) is recommended.[9] In firefighting situations, a self-contained breathing apparatus (SCBA) is essential.[2][6][9]

Hand Protection: A Critical Barrier

Selecting the correct gloves is arguably one of the most critical decisions in handling this chemical. The choice of glove material must be based on its resistance to both the chemical itself and any solvents used in the process.[7]

Table 1: Glove Material Chemical Resistance

Glove MaterialChemical ResistanceRecommended Use
Nitrile Good to ExcellentRecommended for general laboratory use, offering protection against oils, greases, and some solvents. Not recommended for use with strong oxidizing agents or aromatic solvents.[10]
Neoprene GoodOffers good pliability and tear resistance. Protects against a range of chemicals including alcohols and organic acids.[10]
Butyl Rubber GoodRecommended for handling highly corrosive acids and bases. Performs well at low temperatures but not with hydrocarbons.[10]
Natural Rubber (Latex) Fair to GoodProvides good dexterity but has potential for allergic reactions. Protects against water-based solutions.[10]

Disclaimer: This chart is for general guidance. Always consult the glove manufacturer's specific chemical resistance data for the chemicals and concentrations you are using. On-site testing is advised to determine safe usage parameters.[11]

Protective Clothing

To prevent skin contact, appropriate protective clothing is required.

  • Routine Operations: A standard laboratory coat should be worn for all procedures.

  • Splash Hazard: If there is a risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[12][13]

  • Large-Scale Handling or Spills: For significant exposure risks, a hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls are necessary.[2][12]

Step-by-Step PPE Protocol: A System for Safety

The order in which you don and doff your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Protective Clothing: Don your lab coat or coveralls.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Select the appropriate gloves and inspect them for any tears or defects. Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Protective Clothing: Remove your apron or coveralls by folding the contaminated outer surface inward.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your goggles or face shield from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures and Disposal

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][9]

  • Eye Contact: Flush eyes with pure water for at least 15 minutes, holding the eyelids open.[2][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[2]

  • Spills: For small spills, remove all ignition sources and use an absorbent material to collect the spill.[5] Seal contaminated materials in a vapor-tight plastic bag for disposal.[5]

All contaminated PPE and spill cleanup materials must be disposed of as hazardous waste according to local, state, and federal regulations.[2][9] This typically involves placing them in a suitable, closed, and labeled container for collection by a licensed disposal company.[9]

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 1,2-dihydro-2,2,4-trimethylquinoline.

PPE_Selection_Workflow cluster_assessment Task Assessment start Start: Plan Experiment with 1,2-dihydro-2,2,4-trimethylquinoline q_scale Small Scale (<10g) in Certified Fume Hood? start->q_scale q_splash Potential for Splash or Aerosol Generation? q_scale->q_splash No level_d Level D: - Lab Coat - Safety Glasses - Nitrile Gloves q_scale->level_d Yes q_powder Handling Powder Outside of a Fume Hood? q_splash->q_powder No level_c_plus Level C+: - Add Face Shield q_splash->level_c_plus Yes level_c Level C: - Lab Coat/Apron - Chemical Goggles - Nitrile/Neoprene Gloves q_powder->level_c No level_b Level B: - Chemical Resistant Coveralls - Full-Face Respirator (OV/P100) - Chemical Goggles - Double Gloves (Nitrile/Butyl) q_powder->level_b Yes

Caption: PPE selection workflow for 1,2-dihydro-2,2,4-trimethylquinoline.

References

  • MSDS of Poly(1,2-dihydro-2,2,4-trimethylquinoline). Capot Chemical. Available at: [Link]

  • SAFETY DATA SHEET - Polymerized-1,2-dihydro-2,2,4-trimethylquinoline. Chem Service. Available at: [Link]

  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline. Synthesia. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available at: [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Quinoline | C9H7N | CID 7047. PubChem - NIH. Available at: [Link]

  • Glove Compatibility. CP Lab Safety. Available at: [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. Available at: [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. CDC. Available at: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. Available at: [Link]

  • Exploring the Beneficial Effects of Quinoline Derivatives after Noise-Induced Damage. DTIC. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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